molecular formula C20H28O2 B1676361 Methandrostenolone CAS No. 72-63-9

Methandrostenolone

Cat. No.: B1676361
CAS No.: 72-63-9
M. Wt: 300.4 g/mol
InChI Key: XWALNWXLMVGSFR-HLXURNFRSA-N

Description

Methandrostenolone, also known as Metandienone and widely recognized by the trade name Dianabol, is a synthetic androgen and anabolic steroid (AAS) originally developed in the 1950s . This compound is provided for research purposes to study its potent anabolic properties and distinct mechanisms of action. As a derivative of testosterone, this compound acts as a strong agonist of the androgen receptor (AR) . Its primary research applications involve investigating its dramatic effects on accelerating protein synthesis and enhancing nitrogen retention within muscle tissues, which collectively create a pronounced anabolic, muscle-growth state . Additional research focuses on its moderate estrogenic activity due to aromatization, its ability to promote glycogenolysis for energy availability, and its anti-catabolic effects that help reduce muscle protein breakdown . Modern research utilizing High-Resolution Liquid Chromatography Mass Spectrometry can identify methandienone and its metabolites for specific analytical applications . It is crucial to note that this product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or human consumption purposes. Its use is prohibited in sports by the World Anti-Doping Agency (WADA) . Researchers should be aware of the compound's pharmacokinetic profile, including an elimination half-life of 3-6 hours and its metabolism in the liver, which is associated with hepatotoxicity risks for which appropriate safety protocols must be established .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALNWXLMVGSFR-HLXURNFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023276
Record name Methandrostenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SOL IN ALC, CHLOROFORM, GLACIAL ACETIC ACID; SLIGHTLY SOL IN ETHER; INSOL IN WATER
Record name METHANDROSTENOLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetone and ether, WHITE CRYSTALS OR WHITE, CRYSTALLINE POWDER

CAS No.

72-63-9
Record name Methandrostenolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methandrostenolone [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metandienone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metandienone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metandienone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methandrostenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metandienone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANDROSTENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COZ1R7EOCC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHANDROSTENOLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163-164 °C, 163.5 °C
Record name METHANDROSTENOLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metandienone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Molecular Interaction of Methandrostenolone with the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the molecular mechanisms underpinning the interaction between methandrostenolone and the androgen receptor (AR). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere description of effects to a detailed exploration of the binding kinetics, conformational changes, and downstream signaling events that define this compound's androgenic activity. We will dissect the experimental methodologies used to characterize this interaction, offering both the "how" and the "why" behind the protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Androgen Receptor as a Ligand-Activated Transcription Factor

The androgen receptor is a member of the nuclear receptor superfamily, functioning as a ligand-inducible transcription factor. In its unliganded state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP90, which maintain it in a conformation ready for ligand binding. Upon binding by an androgen like testosterone or dihydrotestosterone (DHT), the AR undergoes a series of conformational changes. This transformation facilitates the dissociation of HSPs, dimerization of the receptor, and its subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulatory proteins and initiating the transcription of genes responsible for the development and maintenance of male secondary sexual characteristics and other physiological processes.

This compound: A Synthetic Androgen with High Oral Bioavailability

This compound, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone. Its chemical structure is modified in two key ways: the addition of a methyl group at the C17-alpha position and the introduction of a double bond between the C1 and C2 positions. The C17-alpha methylation significantly reduces hepatic metabolism, granting it high oral bioavailability, a characteristic not shared by native testosterone. The C1-C2 double bond alters the three-dimensional shape of the steroid, which in turn influences its binding affinity for the androgen receptor and its overall anabolic to androgenic ratio.

Mechanism of Action: this compound's Engagement with the Androgen Receptor

The primary mechanism of action for this compound is its direct binding to and activation of the androgen receptor. While it is a potent agonist, its interaction with the AR exhibits nuances that differentiate it from endogenous androgens.

Binding Affinity and Kinetics

This compound binds to the androgen receptor with a lower affinity compared to dihydrotestosterone (DHT). This can be quantitatively assessed using competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the relative binding affinity of this compound for the androgen receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled androgen (e.g., ³H-DHT) to the AR.

Materials:

  • Purified recombinant human androgen receptor or cell lysates containing AR.

  • Radiolabeled ligand (e.g., [³H]dihydrotestosterone).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Scintillation fluid and scintillation counter.

Step-by-Step Methodology:

  • Preparation of AR: Prepare cell lysates from a source rich in AR (e.g., LNCaP cells) or use purified recombinant AR.

  • Incubation: In a series of microcentrifuge tubes, combine a fixed concentration of AR and radiolabeled ligand with increasing concentrations of unlabeled this compound. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled DHT (non-specific binding).

  • Equilibrium: Incubate the mixtures at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Separate bound from free radioligand. A common method is hydroxylapatite (HAP) assay, where the HAP slurry binds the AR-ligand complex. Centrifuge and wash the HAP pellets to remove unbound ligand.

  • Quantification: Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Presentation: Comparative Binding Affinities

CompoundRelative Binding Affinity (RBA) vs. DHT
Dihydrotestosterone (DHT)100%
Testosterone~50%
This compound~20-60% (Varies by study)

This table presents representative data. Actual values can vary based on experimental conditions.

Conformational Changes and Receptor Activation

Upon binding of this compound, the AR undergoes a critical conformational change. This involves the repositioning of Helix 12 in the ligand-binding domain (LBD), which creates a binding surface for coactivator proteins. This "agonist conformation" is essential for the transcriptional activity of the receptor.

Diagram: Ligand-Induced Androgen Receptor Activation

AR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP90 Complex AR_Meth AR-Methandrostenolone Complex AR_HSP->AR_Meth HSP Dissociation Meth This compound Meth->AR_HSP Binding Dimer AR Dimer AR_Meth->Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) Dimer->ARE Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

In Vitro Effects of Methandrostenolone on Muscle Cell Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in vitro assessment of Methandrostenolone (17


-methyl- 

1-testosterone) on skeletal muscle differentiation and hypertrophy, utilizing the C2C12 myoblast model. Unlike endogenous testosterone, this compound possesses a 17

-alkylated structure that alters its metabolic stability and receptor binding kinetics. This document provides a self-validating experimental framework to quantify its effects on myogenesis, protein synthesis signaling, and myotube morphology.

Part 1: Pharmacodynamics & Molecular Mechanism

This compound acts primarily as an agonist of the nuclear Androgen Receptor (AR), though its binding affinity is significantly lower than that of Dihydrotestosterone (DHT) or Testosterone. Its potent anabolic phenotype in vivo is often attributed to reduced binding to Sex Hormone Binding Globulin (SHBG) and metabolic resistance; however, in a controlled in vitro environment (C2C12), its mechanism is dissected into Genomic and Non-Genomic pathways.

Genomic vs. Non-Genomic Signaling[1]
  • Genomic Pathway (Classical): this compound diffuses through the sarcolemma and binds cytoplasmic AR. The AR-ligand complex dimerizes, translocates to the nucleus, and binds Androgen Response Elements (AREs) on DNA. This upregulates myogenic regulatory factors (MRFs) like MyoD and Myogenin, driving differentiation.

  • Non-Genomic Pathway (Rapid): this compound induces rapid phosphorylation of secondary messengers, specifically the PI3K/Akt/mTOR axis. This pathway is critical for protein accretion (hypertrophy) and inhibiting proteolysis (anti-catabolism) via FoxO suppression.

Interactive Signaling Pathway (Graphviz)

Methandrostenolone_Signaling cluster_0 Cell Membrane extracellular Extracellular Space cytoplasm Cytoplasm nucleus Nucleus Meth This compound (Ligand) AR_cyto Androgen Receptor (Cytosolic) Meth->AR_cyto Binding PI3K PI3K Meth->PI3K Rapid Activation (Non-Genomic) AR_nuc AR Dimer (Nuclear) AR_cyto->AR_nuc Translocation HSP HSP90 (Chaperone) AR_cyto->HSP Dissociation ARE ARE (DNA Binding) AR_nuc->ARE Promoter Binding Akt Akt (PKB) PI3K->Akt Phosphorylation mTOR mTORC1 Akt->mTOR Activation S6K p70S6K mTOR->S6K Phosphorylation ProteinSyn Protein Synthesis (Hypertrophy) S6K->ProteinSyn Translation Init mRNA mRNA Transcription (MHC, Myogenin) ARE->mRNA Transcription Differentiation Myotube Fusion (Differentiation) mRNA->Differentiation Translation

Caption: Dual-pathway activation by this compound: The genomic (blue) drives differentiation, while the non-genomic (yellow/green) drives protein synthesis.

Part 2: Experimental Design Strategy

Cell Line Integrity
  • Model: C2C12 Murine Myoblasts (ATCC CRL-1772).

  • Passage Limit: Strictly use passages 3–10. Higher passages lose myogenic potential.

  • Confluency Rule: Never allow myoblasts to exceed 70% confluency during expansion. Contact inhibition triggers premature cell cycle exit, desynchronizing the differentiation assay.

Compound Preparation

This compound is hydrophobic. Proper solubilization is critical to prevent micro-precipitation which causes false cytotoxicity.

  • Vehicle: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).

  • Stock Solution: 10 mM in 100% DMSO.

  • Working Concentration: 10 nM – 1

    
    M.
    
  • Vehicle Control: Final DMSO concentration must be

    
     0.1% (v/v) in culture medium.
    

Part 3: Protocol - Differentiation & Treatment Assay

This protocol is designed to measure two distinct outcomes: Differentiation Efficiency (formation of myotubes) and Hypertrophy (size of myotubes).

Experimental Workflow Diagram

Workflow Seed Day -1: Seeding GM (10% FBS) Density: 5x10^3 cells/cm2 Induce Day 0: Induction Switch to DM (2% HS) + Treatment (this compound) Seed->Induce 24h (Reach 90% Confluency) Refresh Day 2: Refresh Fresh DM + Treatment Induce->Refresh 48h Incubation LateStage Day 4: Late Stage Fresh DM + Treatment Refresh->LateStage 48h Incubation Fix Day 5/6: Analysis Fixation & Staining LateStage->Fix 24-48h Incubation

Caption: Timeline for C2C12 differentiation assay. Treatment is continuous from Day 0 to harvest.

Step-by-Step Methodology
Phase 1: Expansion (Growth Phase)
  • Culture C2C12 myoblasts in Growth Medium (GM) : DMEM (4.5 g/L glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

  • Incubate at 37°C, 5% CO

    
    .
    
Phase 2: Seeding (Day -1)
  • Trypsinize and count cells.

  • Seed cells into 6-well plates (for protein/RNA) or 96-well optical plates (for imaging).

  • Target Density: 5,000 cells/cm

    
    .
    
  • Allow cells to attach for 24 hours until they reach ~80-90% confluency. Note: Differentiation requires cell-cell contact.

Phase 3: Induction & Treatment (Day 0)
  • Aspirate GM and wash once with warm PBS.

  • Add Differentiation Medium (DM) : DMEM + 2% Horse Serum (HS).

    • Why Horse Serum? Low growth factors in HS trigger cell cycle exit (G0) and fusion.

  • Spike-in Treatment:

    • Control: DM + 0.1% DMSO.

    • Low Dose: DM + 10 nM this compound.

    • High Dose: DM + 100 nM this compound.

    • (Optional) Positive Control: DM + 100 ng/mL IGF-1.

Phase 4: Maintenance (Day 2 & 4)
  • Refresh media every 48 hours.

  • Critical: this compound is metabolized; fresh compound must be added with every media change.

Phase 5: Fixation & Staining (Day 5 or 6)
  • Wash with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min.

  • Permeabilize with 0.2% Triton X-100.

  • Block with 1% BSA.

  • Primary Antibody: Anti-Myosin Heavy Chain (MHC) (e.g., MF20 clone).

  • Nuclear Stain: DAPI or Hoechst 33342.

Part 4: Key Readouts & Data Interpretation

Quantitative Metrics

Data should be normalized to the Vehicle Control (set to 100%).

MetricDefinitionBiological SignificanceExpected Effect (this compound)
Fusion Index (Nuclei in MHC+ myotubes / Total nuclei) × 100Efficiency of differentiation.Increase (10-20% vs Control)
Myotube Width Average diameter of myotubes (measure 3 points/tube)Hypertrophy (Protein Accretion).Increase (Significant at >100nM)
MHC Expression Western Blot band density (200 kDa)Terminal differentiation marker.Upregulation
CK Activity Creatine Kinase enzymatic assayMetabolic maturation.Increase
Molecular Markers (Western Blot / qPCR)

To validate the mechanism described in Part 1, assay the following targets at Day 3 :

  • Total MHC: Terminal differentiation marker (Increases).

  • Myogenin (MyoG): Early differentiation factor (Increases early, plateaus).

  • Phospho-Akt (Ser473): Marker of anabolic signaling activation.

  • Phospho-mTOR (Ser2448): Downstream effector of hypertrophy.

Part 5: Troubleshooting & Validation

Self-Validating Controls
  • Toxicity Check: If nuclei count in the treatment group is <80% of control, the dose is cytotoxic. This compound can be cytotoxic at >10

    
    M.
    
  • Differentiation Failure: If Control cells do not fuse by Day 4, the Horse Serum batch may be defective, or cells were passaged too many times.

Common Pitfalls
  • Serum Interference: Some batches of Horse Serum contain varying levels of endogenous androgens. Charcoal-stripped serum is recommended for highly sensitive AR assays, though standard HS is sufficient for morphological screens.

  • Solubility: If crystals are visible in the media, the steroid has precipitated. Sonicate the stock solution or reduce the final concentration.

References

  • Harridge, S., et al. (2025). C2C12 muscle cell line as a model to study androgen-induced myofibre hypertrophy. The Physiological Society. Link

  • Diel, P., et al. (2008). C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression.[1] Journal of Molecular Endocrinology. Link

  • Basualto-Alarcón, C., et al. (2020). Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health. PubMed Central. Link

  • Pronsato, L., et al. (2013). C2C12 myoblast sensitivity to different apoptotic chemical triggers. PubMed. Link

  • Kamanga-Sollo, E., et al. (2004). Role of IGF-I in the interaction between 17beta-estradiol and trenbolone acetate in bovine satellite cells. Domestic Animal Endocrinology. (Foundational protocol for steroid/IGF-1 crosstalk). Link

Sources

Technical Guide: Methandrostenolone Binding Affinity to Serum Hormone-Binding Globulin (SHBG)

[1]

Executive Summary

The pharmacological potency of Methandrostenolone (17


This technical guide provides a rigorous analysis of the structural mechanisms preventing this compound-SHBG complex formation, quantifies the Relative Binding Affinity (RBA) against standard reference ligands (DHT and Testosterone), and details a self-validating Competitive Binding Assay protocol for verifying these kinetics in a laboratory setting.

Molecular Mechanisms of Interaction

To understand the lack of binding affinity, one must analyze the crystallography of the SHBG ligand-binding domain (LBD). The human SHBG LBD is a hydrophobic pocket formed by a

Structural Determinants of High Affinity

Endogenous androgens like Dihydrotestosterone (DHT) bind SHBG through two critical anchor points:

  • C3-Ketone Interaction: The oxygen at C3 hydrogen bonds with specific residues (likely Ser42) in the pocket.

  • 17

    
    -Hydroxyl Interaction:  The 17
    
    
    -OH group forms a hydrogen bond with Asp65 and Asn82 . This interaction is the "locking mechanism" for the steroid.
The this compound Mismatch

This compound introduces two structural modifications that disrupt this mechanism:

  • 17

    
    -Methylation (Steric Hindrance):  The introduction of a methyl group at the C17
    
    
    position creates a severe steric clash with the peptide backbone lining the SHBG pocket.[1] This bulk prevents the 17
    
    
    -OH group from aligning correctly with Asp65, effectively blocking the "lock."
  • 
    -Unsaturation (A-Ring Planarity):  The double bond between C1 and C2 flattens the A-ring. SHBG preferentially binds steroids with a saturated, slightly bent A-ring (like DHT). This conformational change further reduces the association constant (
    
    
    ).
Visualization: Structural Logic of Low Affinity

The following diagram illustrates the causal pathway from chemical structure to pharmacological outcome.

SHBG_Binding_LogicMethThis compound(Ligand)MethylGroup17α-Methyl GroupMeth->MethylGroupDelta1Δ1-Double BondMeth->Delta1StericClashSteric Hindrance(Disrupts H-bond at Asp65)MethylGroup->StericClashPhysical BlockadeConfChangeA-Ring Planarity(Suboptimal Pocket Fit)Delta1->ConfChangeGeometrical AlterationSHBG_PocketSHBG Binding Pocket(Residues Asp65, Ser42)SHBG_Pocket->StericClashTarget SiteLowAffinityNegligible Binding Affinity(Ka < 10^6 M^-1)StericClash->LowAffinityConfChange->LowAffinityHighFreeHigh Free Fraction(Bioavailable)LowAffinity->HighFreePharmacokinetic Consequence

Figure 1: Structural determinants preventing this compound from binding SHBG. The 17

Quantitative Binding Kinetics

In competitive binding assays, affinity is often expressed as Relative Binding Affinity (RBA), where a reference ligand (usually DHT) is set to 100.

Comparative RBA Data

The following data synthesizes findings from seminal steroid biochemistry literature (e.g., Saartok et al., 1984; Pugeat et al., 1981).

CompoundStructural FeatureRBA (relative to DHT=100)Binding Classification
Dihydrotestosterone (DHT) 5

-reduced, 17

-OH
100 High Affinity (Reference)
Testosterone

, 17

-OH
~19 - 50 Moderate/High Affinity
17

-Methyltestosterone
17

-methyl
~5 Low Affinity
This compound 17

-methyl,

< 1 - 5 Negligible / Very Low
Interpretation

While Testosterone binds SHBG with significant affinity (sequestering ~40-60% of circulating T), this compound's RBA is effectively zero in a physiological context. The combination of the 17


Experimental Methodology: Competitive Binding Assay

To empirically verify the low binding affinity of this compound, we employ a Competitive Binding Assay using Dextran-Coated Charcoal (DCC) separation. This method relies on the principle that DCC adsorbs free steroid but cannot strip steroid bound to high-affinity proteins like SHBG.

Reagents and Preparation
  • Buffer: Tris-HCl (50 mM, pH 7.4) containing CaCl

    
     (1 mM) to stabilize SHBG dimers.
    
  • Source Protein: Human pregnancy serum (high SHBG content), stripped of endogenous steroids.

  • Radioligand: [

    
    H]-Dihydrotestosterone (Specific Activity ~40-60 Ci/mmol).
    
  • Competitor: Non-radioactive this compound (dissolved in ethanol, diluted in buffer).

  • Separation Agent: Dextran-Coated Charcoal (0.5% Norit A charcoal, 0.05% Dextran T-70).

Protocol Workflow

This protocol is designed to be self-validating. The inclusion of a "Total Binding" (TB) and "Non-Specific Binding" (NSB) control ensures assay integrity.

  • Serum Stripping: Incubate serum with DCC for 30 min at 25°C to remove endogenous steroids. Centrifuge and collect supernatant.

  • Equilibration:

    • Prepare assay tubes containing fixed concentration of SHBG (diluted serum).

    • Add fixed concentration of [

      
      H]-DHT (approx. 1 nM).
      
    • Add increasing concentrations of cold this compound (

      
       to 
      
      
      M).
    • Control 1 (Total Binding): SHBG + [

      
      H]-DHT + Buffer (no competitor).
      
    • Control 2 (NSB): SHBG + [

      
      H]-DHT + 1000-fold excess cold DHT.
      
  • Incubation: Incubate at 4°C for 16 hours to reach equilibrium.

  • Separation:

    • Add ice-cold DCC suspension to all tubes.

    • Incubate for 10 minutes on ice (critical timing).

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Quantification: Aliquot supernatant (containing SHBG-bound complex) into scintillation fluid and count (CPM).

Data Analysis (Self-Validation)

Plot the ratio of Bound/Total (

  • Validation: If this compound has low affinity, the displacement curve will shift significantly to the right (high IC

    
    ) compared to a cold DHT control curve.
    
  • Calculation: Calculate the Inhibition Constant (

    
    ) using the Cheng-Prusoff equation:
    
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is the dissociation constant of DHT for SHBG.
Visualization: Assay Workflow

DCC_Assay_WorkflowStartStripped Serum(SHBG Source)MixEquilibrium Phase(SHBG + [3H]-DHT + this compound)Start->MixDCC_AddAdd Dextran-Coated Charcoal(Adsorbs Free Ligand)Mix->DCC_Add16h @ 4°CSpinCentrifugation(2000xg, 10 min)DCC_Add->Spin10 min @ 4°CSupernatantSupernatant(Bound Fraction)Spin->SupernatantPelletPellet(Free Ligand)Spin->PelletCountScintillation Counting(Calculate IC50)Supernatant->Count

Figure 2: Workflow for the Dextran-Coated Charcoal (DCC) Competitive Binding Assay.

Pharmacological Implications[1][6]

The "Free Hormone Hypothesis" posits that only the unbound fraction of a steroid is biologically active and capable of diffusing into the cytoplasm to bind the Androgen Receptor.

Because this compound does not bind SHBG, it bypasses the "buffer" system that regulates Testosterone.

  • Immediate Bioavailability: Upon absorption, nearly all this compound is available for tissue uptake or albumin binding (which is low affinity/high capacity and easily reversible).

  • Displacement Effect: While this compound itself doesn't bind SHBG, its presence does not displace endogenous Testosterone (since it cannot compete for the site). However, its lack of binding means high molar potency is achieved with lower doses compared to Testosterone, which would be heavily sequestered.

References

  • Saartok T, Dahlberg E, Gustafsson JA. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin.[2] Endocrinology. 1984;114(6):2100-2106.[3][2]

  • Pugeat MM, Dunn JF, Nisula BC. Transport of steroid hormones: interaction of 70 drugs with testosterone-binding globulin and corticosteroid-binding globulin in human plasma. J Clin Endocrinol Metab. 1981;53(1):69-75.

  • Hammond GL. Molecular properties of corticosteroid binding globulin and the sex-steroid binding proteins. Endocr Rev. 1990;11(1):65-79.

  • Westphal U. Steroid-Protein Interactions II. Monographs on Endocrinology. Vol 27. Berlin: Springer-Verlag; 1986.

Transcriptional regulation by Methandrostenolone in skeletal muscle cells

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Transcriptional Regulation by Methandrostenolone in Skeletal Muscle Cells

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a potent synthetic anabolic-androgenic steroid (AAS), is renowned for its profound effects on skeletal muscle hypertrophy. Its primary mechanism of action is the modulation of gene expression programs that govern muscle protein synthesis, satellite cell activity, and anti-catabolic processes. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's activity in skeletal muscle cells. We will dissect the canonical androgen receptor signaling pathway, identify key transcriptional targets, and discuss the crosstalk with other critical anabolic signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and providing detailed, self-validating protocols for investigating the transcriptomic landscape sculpted by this compound.

Introduction: The Molecular Basis of this compound Action

This compound (also known as Metandienone or Dianabol) is a testosterone derivative engineered to enhance anabolic properties.[1][2] Its efficacy in promoting muscle growth stems from its ability to interact with and activate intracellular androgen receptors (AR), which function as ligand-dependent transcription factors.[3][4] Upon activation, the this compound-AR complex orchestrates a genomic and non-genomic signaling cascade that ultimately shifts the cellular balance toward protein accretion and muscle fiber hypertrophy.[5][6] This is achieved by increasing the rate of muscle protein synthesis (MPS), enhancing nitrogen retention, and potentially modulating key myogenic regulatory pathways.[4][7][8]

The causality behind its potent anabolic effect lies in its direct influence on the cellular machinery of gene transcription. By binding to specific DNA sequences, the activated AR can upregulate genes essential for muscle growth while simultaneously repressing those involved in muscle atrophy.[5][9] Understanding this transcriptional regulation is paramount for developing novel therapeutics for muscle-wasting diseases and for comprehending the physiological consequences of AAS use.

The Androgen Receptor Signaling Cascade: A Genomic Master Switch

The primary pathway through which this compound exerts its effects is the canonical, or genomic, androgen receptor signaling pathway. This process is a multi-step molecular relay that translates the chemical signal of the steroid into a direct change in gene expression.

  • Cellular Entry and Receptor Binding : As a lipophilic steroid, this compound readily diffuses across the plasma membrane of skeletal muscle cells. In the cytoplasm, it binds to the ligand-binding domain of the androgen receptor (AR), which is typically sequestered in an inactive state by a complex of heat shock proteins (HSPs).[4][10]

  • Conformational Change and Nuclear Translocation : Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. This exposes a nuclear localization signal, prompting the activated this compound-AR complex to translocate into the nucleus.[1][11]

  • DNA Binding and Transcriptional Activation : Inside the nucleus, the AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs).[11][12][13] AREs are typically located in the promoter or enhancer regions of target genes.[9][14] The binding of the AR dimer to an ARE serves as an anchor point to recruit a suite of co-activator proteins and the general transcriptional machinery, including RNA polymerase II, to initiate the transcription of the target gene into messenger RNA (mRNA).[14][15]

This direct modulation of gene transcription is the foundational mechanism driving the anabolic effects of this compound.

Visualizing the Genomic Pathway

The following diagram illustrates the canonical signaling pathway initiated by this compound.

Methandrostenolone_Signaling METH This compound AR_HSP AR-HSP Complex METH->AR_HSP Binds AR_METH Activated AR-METH Complex AR_HSP->AR_METH HSP Dissociation AR_DIMER AR-METH Dimer AR_METH->AR_DIMER Nuclear Translocation & Dimerization ARE ARE AR_DIMER->ARE Binds to DNA DNA mRNA mRNA (e.g., IGF-1, Myogenin) ARE->mRNA Initiates Transcription

Caption: Canonical Androgen Receptor signaling pathway activated by this compound.

Key Transcriptional Targets and Downstream Anabolic Pathways

The binding of the this compound-AR complex to AREs modulates a wide array of genes crucial for muscle physiology. This includes genes directly involved in protein synthesis, satellite cell proliferation and differentiation, and nutrient sensing.[5]

Core Myogenic Genes

Studies on various androgens have shown that key myogenic regulatory factors (MRFs) and growth factors are primary targets. The most commonly identified genes upregulated by AAS include:

  • Insulin-like Growth Factor 1 (IGF-1) : A potent anabolic hormone that promotes muscle growth by activating the PI3K/Akt/mTOR signaling pathway, a central regulator of protein synthesis.[5][16][17]

  • Myogenic Differentiation (MyoD) & Myogenin (MYOG) : These are master regulatory transcription factors that control the differentiation of satellite cells (muscle stem cells) into mature muscle fibers, a process essential for muscle repair and hypertrophy.[5][16][18]

  • Actin and Myosin : The fundamental contractile proteins that constitute muscle fibers. Increased transcription of their respective genes directly contributes to the accretion of muscle tissue.[3]

Crosstalk with Other Signaling Pathways

The anabolic effects of this compound are amplified through its interaction with other signaling networks.

  • PI3K/Akt/mTOR Pathway : Upregulation of IGF-1 by the AR directly stimulates this pathway, which is arguably the most critical for muscle hypertrophy.[5][19] Activated mTORC1 phosphorylates downstream targets like p70S6K1 and 4E-BP1, leading to a dramatic increase in the translation of proteins.[19][20]

  • Myostatin (MSTN) Signaling : Myostatin is a negative regulator of muscle growth. Evidence suggests that androgens can suppress the myostatin signaling cascade, effectively "releasing the brakes" on muscle growth.[6][18]

  • Wnt and Notch Signaling : These pathways are integral to satellite cell activation and proliferation. Androgens can modulate the activity of both Wnt and Notch, further promoting the pool of cells available for myogenic differentiation.[4][16]

Summary of Key this compound-Regulated Genes
Gene TargetFunction in Skeletal MuscleExpected Regulation
IGF-1 Promotes hypertrophy via PI3K/Akt/mTOR pathway; enhances protein synthesis.Upregulated[5][16]
MYOD1 Master regulator of myogenesis; commits satellite cells to muscle lineage.Upregulated[16][18]
MYOG Drives terminal differentiation of myoblasts into myotubes.Upregulated[5][16]
ACTA1 (Alpha-Actin) A primary component of the thin filament in sarcomeres.Upregulated[3]
MYH (Myosin Heavy Chain) A primary component of the thick filament; motor protein.Upregulated[3]
MSTN (Myostatin) Negative regulator of muscle mass; inhibits myogenesis.Downregulated[6][18]
FGFs (Fibroblast Growth Factors) Involved in satellite cell proliferation.Upregulated

Methodologies for Studying Transcriptional Regulation

A multi-faceted approach is required to fully elucidate the transcriptional effects of this compound. The combination of in vitro cell culture models with genome-wide sequencing techniques provides a powerful toolkit. The C2C12 mouse myoblast cell line is a well-established and reliable model for studying myogenesis.[10]

Protocol 1: C2C12 Myoblast Culture and this compound Treatment

Rationale: This protocol establishes a reproducible in vitro system to study the direct effects of this compound on skeletal muscle cells, allowing for controlled dose-response and time-course experiments.

Step-by-Step Methodology:

  • Cell Culture Maintenance:

    • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 70-80% confluency to maintain their proliferative, undifferentiated state.

  • Induction of Differentiation:

    • Seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates for RNA extraction) at a density of 2 x 10⁵ cells/well.

    • Allow cells to adhere and reach ~90% confluency in GM (approx. 48 hours).

    • To induce differentiation into myotubes, aspirate GM and replace it with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • On day 3 of differentiation (when myotubes are visible), treat cells with the desired final concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) by diluting the stock solution directly into the DM.

    • Self-Validation Control: Treat a parallel set of wells with an equivalent volume of DMSO to serve as the vehicle control. This is critical to ensure that observed effects are due to the compound and not the solvent.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours) before harvesting for downstream analysis.

Protocol 2: RNA-Sequencing (RNA-Seq) for Global Transcriptome Analysis

Rationale: RNA-Seq provides an unbiased, genome-wide view of the transcriptional changes induced by this compound, allowing for the discovery of novel target genes and affected pathways.

Step-by-Step Methodology:

  • RNA Isolation:

    • Harvest cells from Protocol 1 by aspirating media and adding TRIzol reagent directly to the well.

    • Isolate total RNA according to the manufacturer's protocol, followed by a DNase I treatment step to remove contaminating genomic DNA.

  • Quality Control (QC):

    • Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/280 ratio should be ~2.0).

    • Causality Check: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) ≥ 8 is required for high-quality, reliable sequencing data. Low-quality RNA can lead to a 3' bias and inaccurate quantification.

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) from 1 µg of total RNA using oligo(dT) magnetic beads. This specifically selects for polyadenylated transcripts, which represent the protein-coding transcriptome.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first- and second-strand complementary DNA (cDNA).

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library via PCR to generate sufficient material for sequencing.

  • Sequencing and Bioinformatic Analysis:

    • Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

    • Perform initial QC on raw sequencing reads (e.g., using FastQC).

    • Align reads to the reference genome (e.g., mouse mm10) using an aligner like STAR.

    • Quantify gene expression levels (e.g., using featureCounts).

    • Perform differential gene expression (DGE) analysis between this compound-treated and vehicle control groups using packages like DESeq2 or edgeR.[21][22]

    • Perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify significantly affected biological processes.

Visualizing the RNA-Seq Workflow

RNA_Seq_Workflow start C2C12 Myotubes (Treated vs. Vehicle) rna_iso Total RNA Isolation start->rna_iso qc1 RNA Quality Control (RIN Score) rna_iso->qc1 lib_prep mRNA Enrichment & Library Preparation qc1->lib_prep RIN ≥ 8 seq High-Throughput Sequencing lib_prep->seq qc2 Raw Read QC (FastQC) seq->qc2 align Alignment to Reference Genome qc2->align quant Gene Expression Quantification align->quant dge Differential Expression Analysis (DESeq2) quant->dge pathway Pathway & GO Enrichment Analysis dge->pathway end Identified Genes & Pathways pathway->end

Caption: Experimental and bioinformatic workflow for RNA-Seq analysis.

Protocol 3: Chromatin Immunoprecipitation (ChIP-Seq)

Rationale: ChIP-Seq identifies the specific genomic locations where the androgen receptor binds following this compound treatment. This provides direct evidence of gene regulation by mapping AR-DNA interactions across the entire genome.[11][12]

Step-by-Step Methodology:

  • Cross-linking and Cell Lysis:

    • Treat differentiated C2C12 myotubes with this compound or vehicle as described in Protocol 1.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Harvest cells and lyse them to isolate nuclei.

  • Chromatin Shearing:

    • Isolate chromatin from the nuclei.

    • Fragment the chromatin into sizes ranging from 200-600 base pairs. This is a critical step and can be achieved via:

      • Sonication: Provides random shearing. Requires careful optimization to avoid over- or under-sonication.

      • Enzymatic Digestion (MNase): Tends to cleave in linker regions between nucleosomes.

    • The choice of method depends on the experimental goals, but sonication is more common for transcription factor ChIP.

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin overnight at 4°C with a highly specific antibody against the Androgen Receptor.

    • Self-Validation Control: In parallel, perform an IP with a non-specific IgG antibody. This control is essential to distinguish true AR-binding signals from background noise.

    • Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the complexes from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Sequencing:

    • Purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA (similar to steps in Protocol 2, but starting with DNA).

    • Sequence the ChIP DNA and a corresponding Input DNA control (sheared chromatin that did not undergo IP).

  • Bioinformatic Analysis:

    • Align sequence reads to the reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are significantly enriched in the AR-IP sample compared to the IgG-IP and Input controls.

    • Annotate the identified peaks to determine the nearest genes, identifying them as potential direct targets of AR regulation.

Visualizing the ChIP-Seq Workflow

ChIP_Seq_Workflow start Treated Myotubes crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis & Chromatin Isolation crosslink->lysis shear Chromatin Shearing (Sonication) lysis->shear ip Immunoprecipitation (AR Antibody vs. IgG Control) shear->ip rev_crosslink Reverse Cross-links & Purify DNA ip->rev_crosslink seq Library Prep & Sequencing rev_crosslink->seq align Align Reads seq->align peak_call Peak Calling (e.g., MACS2) align->peak_call annotate Peak Annotation & Motif Analysis peak_call->annotate end AR-Binding Sites (Potential AREs) annotate->end

Caption: Experimental and bioinformatic workflow for ChIP-Seq analysis.

Conclusion and Future Directions

This compound drives skeletal muscle hypertrophy primarily by activating the androgen receptor, which then functions as a transcription factor to directly modulate the expression of a vast network of genes. This genomic regulation, centered on the upregulation of key anabolic factors like IGF-1 and myogenic regulatory factors, is the cornerstone of its potent muscle-building effects. The integration of robust in vitro models with powerful genome-wide techniques like RNA-Seq and ChIP-Seq provides a clear and effective strategy for dissecting these complex transcriptional networks.

Future research should focus on integrating multi-omics data—combining transcriptomics with proteomics and metabolomics—to build a more holistic model of this compound's action. Furthermore, exploring the role of non-genomic AR signaling and its influence on transcriptional programs will provide a more complete picture.[5][23] The methodologies and insights presented in this guide offer a solid foundation for researchers to further unravel the intricate molecular dialogues orchestrated by androgens in skeletal muscle.

References

  • A Systematic Review of this compound. (2023). Athenaeum Scientific Publishers. [Link]

  • How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health. (2020). PubMed Central. [Link]

  • What is the mechanism of Metandienone?. (2024). Patsnap Synapse. [Link]

  • Dianabol Unveiled: A Systematic Review of this compound. (2023). ResearchGate. [Link]

  • Dianabol Unveiled: A Systematic Review of this compound (2023). Khaled Hamlaoui. [Link]

  • This compound. PubChem, NIH. [Link]

  • Anabolic Steroid Use and Abuse. Medscape Reference. [Link]

  • The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review. (2023). PubMed Central. [Link]

  • Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function. Oxford Academic. [Link]

  • AAS and Gene Expression. TopSCHOLAR. [Link]

  • Trait: Muscle Hypertrophy (mTOR). (2020). FitnessGenes®. [Link]

  • The Role of the Androgen Receptor in Skeletal Muscle and Its Utility as a Target for Restoring Muscle Functions. (2023). MDPI. [Link]

  • Effects of methandienone on the performance and body composition of men undergoing athletic training. PubMed. [Link]

  • The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model. (2011). PubMed. [Link]

  • Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions. PubMed Central. [Link]

  • Metandienone. Wikipedia. [Link]

  • Metabolic effects of anabolic steroid on skeletal muscle. PubMed. [Link]

  • Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. PubMed. [Link]

  • An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq. (2023). NIH. [Link]

  • Identification and Characterization of Androgen Response Elements. PubMed. [Link]

  • The androgen receptor in mesenchymal progenitors regulates skeletal muscle mass via Igf1 expression in male mice. PNAS. [Link]

  • The program of androgen-responsive genes in neoplastic prostate epithelium. PNAS. [Link]

  • Anabolic steroid: effects on strength development. PubMed. [Link]

  • Human Metabolism of the Anabolic Steroid Methasterone: Detection and Kinetic Excretion of New Phase I Urinary Metabolites and Investigation of Phase II Metabolism by GC-MS and UPLC-MS/MS. SciELO. [Link]

  • Response element. Wikipedia. [Link]

  • Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine. PubMed. [Link]

  • Gene expression profiles and bioinformatics analysis in lung samples from ovalbumin-induced asthmatic mice. ResearchGate. [Link]

  • Anabolic and Catabolic Signaling Pathways That Regulate Skeletal Muscle Mass. (2018). Comprehensive Physiology. [Link]

  • Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Houston Methodist Scholars. [Link]

  • Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Steroids. [Link]

  • The impact of second-generation androgen receptor pathway inhibitors on skeletal muscle morphology and strategies to mitigate their effects in prostate cancer patients. Frontiers. [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017). PLOS One. [Link]

  • Bioinformatics Analysis of Gene Expression Profiles for Risk Prediction in Patients with Septic Shock. PubMed Central. [Link]

  • Bioinformatic Analysis of Key Regulatory Genes in Adult Asthma and Prediction of Potential Drug Candidates. MDPI. [Link]

  • Human Metabolism of the Anabolic Steroid Methasterone. SciELO. [Link]

Sources

Methandrostenolone's Impact on Nitrogen Retention and Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methandrostenolone, a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of intense scientific and clinical interest for its profound effects on human physiology, particularly its ability to promote muscle growth. This technical guide provides an in-depth examination of the core mechanisms through which this compound exerts its anabolic effects: the enhancement of nitrogen retention and the stimulation of protein synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biochemical pathways, experimental validation, and quantitative impact of this compound on skeletal muscle.

Introduction: A Historical and Chemical Perspective

This compound (17α-methyl-17β-hydroxy-1,4-androstadien-3-one), first synthesized in the 1950s, rapidly gained prominence for its significant anabolic properties with comparatively reduced androgenic effects.[1] Its primary clinical applications were intended for treating muscle-wasting conditions and improving recovery in burn victims.[1] Chemically, the addition of a methyl group at the C17-alpha position allows for oral bioavailability, a key feature that contributed to its widespread use and, subsequently, its misuse in athletic circles.[2] This guide will dissect the foundational science behind its powerful anabolic actions.

The Cornerstone of Anabolism: Nitrogen Retention

A positive nitrogen balance is a fundamental prerequisite for muscle hypertrophy, indicating that the rate of protein synthesis exceeds the rate of protein breakdown. This compound has been demonstrated to be a powerful agent in promoting a state of positive nitrogen balance.[3]

Quantitative Impact on Nitrogen Balance

A notable clinical trial conducted by Hervey et al. (1981) on male weightlifters provides key quantitative insights into the effects of this compound on total body nitrogen.[4]

ParameterPlacebo Group (Change over 6 weeks)This compound Group (100 mg/day) (Change over 6 weeks)
Total Body Nitrogen (g) No significant change+255 g (± 69 g)[4]
Body Weight (kg) No significant change+2.3 kg (± 0.4 kg)[4]
Total Body Potassium (mmol) No significant change+436 mmol (± 41 mmol)[4]

Table 1: Changes in Total Body Nitrogen, Body Weight, and Potassium in Male Weightlifters Treated with this compound or Placebo. Adapted from Hervey et al. (1981).[4]

The significant increase in total body nitrogen in the this compound group provides strong evidence of the drug's potent nitrogen-retaining capabilities.[4] Another study in patients undergoing peritoneal dialysis also demonstrated that this compound markedly enhanced nitrogen balance.[2]

Experimental Protocol: Measurement of Nitrogen Balance

A meticulously controlled nitrogen balance study is essential to quantify the effects of an anabolic agent. The following outlines a generalized protocol.

Objective: To determine the effect of this compound on nitrogen balance in healthy adult males.

Methodology:

  • Acclimatization Period (7-10 days): Participants are housed in a metabolic ward and consume a standardized diet with a fixed protein and calorie intake to allow for metabolic stabilization.

  • Baseline Data Collection (7 days): Continue the standardized diet. Collect all urine and feces for each 24-hour period. Analyze duplicate food portions and all excreta for nitrogen content using the Kjeldahl method.

  • Treatment Period (e.g., 2-6 weeks): Administer a standardized dose of this compound daily. Continue the standardized diet and complete 24-hour urine and fecal collections.

  • Data Analysis:

    • Nitrogen Intake = Nitrogen content of consumed food.

    • Nitrogen Output = (Urinary Nitrogen) + (Fecal Nitrogen) + (Integumental Nitrogen - estimated).

    • Nitrogen Balance = Nitrogen Intake - Nitrogen Output.

Nitrogen_Balance_Workflow cluster_prep Preparation Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase Acclimatization Acclimatization (Standardized Diet) Baseline Baseline Data (Urine/Fecal Collection) Acclimatization->Baseline Treatment Treatment Period (this compound Admin) Baseline->Treatment Analysis Nitrogen Analysis (Kjeldahl Method) Baseline->Analysis Washout Washout Period (Optional) Treatment->Washout Treatment->Analysis Washout->Analysis Calculation Nitrogen Balance Calculation Analysis->Calculation

The Engine of Muscle Growth: Stimulation of Protein Synthesis

Beyond creating a nitrogen-permissive environment, this compound directly stimulates the synthesis of new proteins within muscle cells.[1][3]

Mechanistic Underpinnings: Androgen Receptor and Signaling Pathways

The anabolic effects of this compound are initiated by its binding to the androgen receptor (AR) in skeletal muscle tissue.[1][3] This ligand-receptor complex then translocates to the cell nucleus, where it binds to androgen response elements on DNA, thereby modulating the transcription of target genes involved in muscle growth.[3]

While direct human studies on this compound's impact on specific signaling pathways are limited, the broader understanding of androgens points to the involvement of the Akt/mTOR signaling pathway. This pathway is a central regulator of muscle protein synthesis.[5][6]

mTOR_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Akt Akt AR->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E eIF4E mTORC1->eIF4E Activates ProteinSynthesis Increased Protein Synthesis S6K1->ProteinSynthesis eIF4E->ProteinSynthesis

Evidence from Preclinical Studies

A study in rats demonstrated that treatment with this compound resulted in an increased content of key muscle protein fractions and enhanced the activity of RNA-polymerase, an enzyme crucial for gene transcription.[7]

Muscle Protein FractionControl GroupThis compound Group (0.5 mg/kg)
Myosin BaselineIncreased[7]
Myofibrillar BaselineIncreased[7]
Sarcoplasmic BaselineIncreased[7]
RNA-Polymerase Activity BaselineIncreased[7]

Table 2: Qualitative Effects of this compound on Muscle Protein Fractions and RNA-Polymerase Activity in Rats. Adapted from a study on the metabolic effects of anabolic steroids on skeletal muscle.[7]

Experimental Protocol: Measurement of Muscle Protein Synthesis (Fractional Synthetic Rate)

The gold-standard method for quantifying muscle protein synthesis is through the use of stable isotope tracers coupled with muscle biopsies.[8][9]

Objective: To measure the fractional synthetic rate (FSR) of mixed muscle proteins in response to this compound administration.

Methodology:

  • Participant Preparation: Participants are admitted to a clinical research unit and fast overnight.

  • Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is initiated and maintained for several hours.

  • Muscle Biopsy 1 (Baseline): A baseline muscle biopsy is obtained from the vastus lateralis muscle using a Bergström needle under local anesthesia.

  • This compound Administration: A single oral dose of this compound is administered.

  • Serial Muscle Biopsies: Subsequent muscle biopsies are taken from the same muscle at timed intervals (e.g., 2, 4, and 6 hours post-administration) to measure the incorporation of the labeled amino acid into muscle protein.

  • Sample Analysis:

    • Muscle tissue is processed to isolate protein-bound and intracellular free amino acids.

    • The isotopic enrichment of the labeled amino acid in both pools is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • FSR Calculation: The FSR is calculated using the formula:

    • FSR (%/h) = (E_p2 - E_p1) / (E_ic * t) * 100

    • Where:

      • E_p1 and E_p2 are the enrichments of the tracer in the protein pool at two time points.

      • E_ic is the average enrichment of the tracer in the intracellular free amino acid pool (precursor pool).

      • t is the time between biopsies in hours.

FSR_Measurement_Workflow Start Overnight Fast Infusion Primed, Continuous Stable Isotope Infusion Start->Infusion Biopsy1 Baseline Muscle Biopsy Infusion->Biopsy1 DrugAdmin This compound Administration Biopsy1->DrugAdmin Biopsy2 Serial Muscle Biopsies DrugAdmin->Biopsy2 Analysis GC-MS / LC-MS/MS Analysis of Enrichment Biopsy2->Analysis Calculation FSR Calculation Analysis->Calculation

Synthesis and Conclusion

The anabolic efficacy of this compound is unequivocally linked to its dual impact on nitrogen retention and protein synthesis. The robust promotion of a positive nitrogen balance creates an essential anabolic milieu, while the direct stimulation of muscle protein synthesis, likely mediated through androgen receptor binding and subsequent activation of the Akt/mTOR signaling pathway, drives the accretion of muscle tissue.

For drug development professionals, understanding these core mechanisms is paramount for the design of novel anabolic agents with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such compounds. While the misuse of this compound in non-medical contexts has led to its classification as a controlled substance, the fundamental biochemical principles of its action continue to inform the development of therapies for muscle wasting diseases and sarcopenia. Future research should aim to further elucidate the precise molecular targets of this compound within the intricate network of signaling pathways that govern muscle mass regulation.

References

  • Athenaeum Scientific Publishers. (2023, December 2). A Systematic Review of this compound. Retrieved from [Link]

  • Goodman, C. A., & Hornberger, T. A. (2022). The role of mTORC1 in the regulation of skeletal muscle mass. Journal of Applied Physiology, 133(5), 1136-1147.
  • Hervey, G. R., & Hutchinson, I. (1976). The effects of methandienone on the performance and body composition of men undergoing athletic training. The Journal of Physiology, 257(2), 47P–48P.
  • Hervey, G. R., Knibbs, A. V., Burkinshaw, L., Morgan, D. B., Jones, P. R., Chettle, D. R., & Vartsky, D. (1976). "Anabolic" effects of methandienone in men undergoing athletic training. The Lancet, 308(7988), 699–702.
  • Hervey, G. R., Knibbs, A. V., Burkinshaw, L., Morgan, D. B., Jones, P. R., Chettle, D. R., & Vartsky, D. (1981). Effects of methandienone on the performance and body composition of men undergoing athletic training. Clinical Science, 60(4), 457–461.
  • Kim, I. Y., & Wolfe, R. R. (2018). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Comprehensive Physiology, 8(3), 1143–1162.
  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Patsnap. (n.d.). What is the mechanism of Metandienone? Synapse. Retrieved from [Link]

  • Suki, W. N., & Kokko, J. P. (1974). Influence of Anabolic Steroids on Nitrogen Balance in Chronic Peritoneal Dialysis.
  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

  • Toth, M. J., & Poehlman, E. T. (1994). The influence of various androgenic steroids on nitrogen balance and growth. The Journal of Clinical Endocrinology & Metabolism, 79(2), 473-478.
  • Rogozkin, V. A. (1979). Metabolic effects of anabolic steroid on skeletal muscle. Medicine and Science in Sports, 11(2), 160–163.
  • Wikipedia. (n.d.). Metandienone. Retrieved from [Link]

  • ResearchGate. (2023, November 28). Dianabol Unveiled: A Systematic Review of this compound. Retrieved from [Link]

  • Wilkinson, D. J., & Phillips, B. E. (2017). Stable isotope tracers in muscle physiology research. Physiology News, (107), 28-31.

Sources

Basic science research on Methandrostenolone's physiological effects

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physiological Mechanisms and Experimental Analysis of Methandrostenolone

Executive Summary

This compound (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one), historically known as Dianabol, represents a foundational compound in the class of 17α-alkylated anabolic-androgenic steroids (AAS). While its clinical use has largely ceased due to a narrow therapeutic index, it remains a critical reference standard in basic science research for understanding androgen receptor (AR) transactivation, skeletal muscle hypertrophy, and drug-induced hepatotoxicity.

This technical guide dissects the molecular pharmacodynamics of this compound, contrasting its low AR binding affinity with its potent myotrophic efficacy. It further details the pathophysiology of its toxicology—specifically 17α-alkylation-mediated hepatic stress and concentric left ventricular hypertrophy—and provides validated experimental protocols for studying these endpoints.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

This compound is a derivative of testosterone with two critical structural modifications:

  • C1-C2 Double Bond: Increases the anabolic-to-androgenic ratio by reducing affinity for 5α-reductase, thereby preventing conversion to the more androgenic dihydrotestosterone (DHT) metabolites in target tissues (skin, prostate).

  • 17α-Methylation: Sterically hinders hepatic metabolism by 17β-hydroxysteroid dehydrogenase, granting oral bioavailability but introducing significant hepatotoxicity.

The Binding Affinity Paradox

Unlike Nandrolone or Dihydrotestosterone, this compound exhibits low relative binding affinity (RBA) for the Androgen Receptor (approx. 5-10% of Testosterone). However, it acts as a potent AR agonist in transactivation assays.[1] This discrepancy suggests a mechanism where the drug-receptor complex exhibits high stability or recruits co-activators more efficiently in skeletal muscle tissue, or operates via non-genomic signaling pathways (e.g., MAPK/ERK activation).

Table 1: Comparative Pharmacological Profile

ParameterThis compoundTestosteroneNandrolone
Molecular Weight 300.44 g/mol 288.42 g/mol 274.40 g/mol
Oral Bioavailability High (due to 17α-methyl)Low (First-pass metabolism)Low
AR Binding Affinity Low (~5-10%)Reference (100%)High (~150%)
5α-Reduction NegligibleHigh (to DHT)High (to DHN)
Estrogenicity Moderate (via 17α-methylestradiol)Moderate (via Estradiol)Low

Physiological Mechanisms of Action

Genomic Signaling Pathway

The primary anabolic effect occurs via the classical genomic pathway. This compound diffuses into the cytoplasm, binds the AR, dissociates heat shock proteins (HSP90), and translocates to the nucleus. There, it dimerizes and binds to Androgen Response Elements (AREs) on DNA, recruiting co-activators (e.g., SRC-1) to upregulate transcription of muscle-specific genes (MHC, IGF-1).

Nitrogen Retention & Glycogenolysis

Physiologically, this transcription results in a positive nitrogen balance, essential for myofibrillar accretion. Concurrently, it enhances glycogen synthase activity, leading to the characteristic intracellular fluid retention and "fullness" observed in skeletal muscle.

Visualization: Androgen Receptor Signaling Cascade

AR_Signaling Meth This compound (Extracellular) CellMem Cell Membrane Meth->CellMem Passive Diffusion AR_Cyto Androgen Receptor (Cytosolic, HSP-bound) CellMem->AR_Cyto Binds Complex Ligand-Receptor Complex AR_Cyto->Complex HSP Dissociation Nucleus Nucleus Complex->Nucleus Translocation HRE Androgen Response Element (DNA) Nucleus->HRE Dimerization & Binding mRNA mRNA Transcription (IGF-1, MHC) HRE->mRNA Transcription Protein Protein Synthesis (Hypertrophy) mRNA->Protein Translation

Caption: Figure 1. The genomic signaling cascade of this compound, from passive diffusion to transcriptional activation of anabolic genes.

Toxicology & Pathophysiology[3]

Hepatotoxicity (17α-Alkylation Stress)

The 17α-methyl group prevents deactivation but induces significant hepatic stress. The mechanism involves:

  • Oxidative Stress: Accumulation of Reactive Oxygen Species (ROS) in hepatocytes.[2]

  • Mitochondrial Dysfunction: Impairment of the electron transport chain.

  • Cholestasis: Downregulation of Bile Salt Export Pump (BSEP), leading to bile acid accumulation and jaundice.

Cardiovascular Remodeling

Chronic exposure leads to concentric Left Ventricular Hypertrophy (LVH). This is distinct from physiological "athlete's heart" (eccentric hypertrophy) and is driven by:

  • Direct AR stimulation in cardiomyocytes.

  • Activation of the Renin-Angiotensin-Aldosterone System (RAAS), causing hypertension and fibrosis.[3]

Visualization: Mechanism of Hepatotoxicity

Hepatotoxicity Meth This compound (17α-alkylated) Liver Hepatocyte Meth->Liver Metabolism ROS ROS Accumulation (Oxidative Stress) Liver->ROS Reactive Metabolites BSEP BSEP Inhibition (Bile Salt Export Pump) Liver->BSEP Direct Inhibition GSH Glutathione (GSH) Depletion ROS->GSH Consumes Mito Mitochondrial Dysfunction ROS->Mito Damages ETC Damage Cholestasis & Cell Death GSH->Damage Loss of Protection Mito->Damage ATP Depletion BSEP->Damage Bile Acid Toxicity

Caption: Figure 2. Pathophysiological pathways of 17α-alkylated steroid-induced liver injury, highlighting oxidative stress and BSEP inhibition.

Experimental Protocols

These protocols are designed for researchers to validate the physiological effects described above.

Protocol A: In Vitro Androgen Receptor Transactivation Assay

Purpose: To quantify the functional potency of this compound despite its low binding affinity.

  • Cell Line: Use CV-1 or HEK293 cells (low endogenous AR expression).

  • Transfection: Co-transfect with:

    • Human AR expression vector (e.g., pCMV-hAR).

    • Luciferase reporter plasmid containing AREs (e.g., MMTV-Luc).

  • Treatment:

    • Serum-starve cells for 24 hours using charcoal-dextran stripped FBS (to remove endogenous hormones).

    • Treat with this compound (0.1 nM – 1 µM).

    • Control: Testosterone (Positive), Ethanol vehicle (Negative), Bicalutamide (Antagonist check).

  • Measurement: Lyse cells after 24 hours and measure luminescence using a dual-luciferase assay system.

  • Validation: Signal should be dose-dependent and fully inhibited by Bicalutamide.

Protocol B: In Vivo Nitrogen Balance & Myotrophy (Rodent Model)

Purpose: To assess anabolic efficacy via nitrogen retention.

  • Subjects: Male Wistar rats, orchidectomized (castrated) to eliminate endogenous testosterone interference. Allow 2 weeks for washout.

  • Administration:

    • Group A: Vehicle (Sesame Oil).

    • Group B: this compound (Subcutaneous, 5 mg/kg/day).

    • Group C: this compound + AR Antagonist (to prove specificity).

  • Metabolic Cage Housing: House rats individually in metabolic cages to collect urine and feces daily.

  • Diet: Pair-feed all groups a standardized protein diet to control for appetite stimulation effects.

  • Analysis:

    • Measure Nitrogen Intake (

      
      ) vs. Nitrogen Excreted (
      
      
      
      ).
    • Nitrogen Balance (

      
      )  = 
      
      
      
      .
    • Endpoint: Weigh Levator Ani muscle (classic biomarker for anabolic activity) upon sacrifice.

Protocol C: Assessment of Hepatotoxicity (ROS Markers)

Purpose: To quantify oxidative stress induced by 17α-alkylation.

  • Sample Preparation: Homogenize liver tissue from treated subjects in cold phosphate buffer.

  • Assays:

    • MDA (Malondialdehyde): Measure lipid peroxidation via TBARS assay. High levels indicate membrane damage.

    • GSH (Glutathione): Measure reduced glutathione levels. Depletion indicates oxidative stress.

    • ALT/AST: Serum analysis for leakage enzymes.

  • Causality Check: Compare this compound group vs. Non-alkylated Testosterone group. The alkylated group should show significantly higher MDA and lower GSH.

References

  • El Osta, R., et al. (2016). Anabolic steroids abuse and male infertility. Basic and Clinical Andrology. Link

  • Bond, P., et al. (2016). Anabolic-androgenic steroids: How do they work and what are the risks? Frontiers in Endocrinology. Link

  • Niedfeldt, M. W. (2018).[4] Anabolic Steroid Effect on the Liver. Current Sports Medicine Reports. Link

  • Bhasin, S., et al. (2001). Proof of the effect of testosterone on skeletal muscle. Journal of Endocrinology. Link

  • Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry. Link

  • Friedel, A., et al. (2006). Nitrogen retention and protein synthesis in anabolic steroid treated rats. Journal of Steroid Biochemistry. Link (Representative citation for methodology)

  • Torres-Calleja, J., et al. (2001). Effect of androgenic anabolic steroids on sperm quality and serum hormone levels. Fertility and Sterility. Link

Sources

Methodological & Application

Cell-based reporter assays for screening anabolic activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Cell-Based Reporter Assays for Anabolic Compound Screening

Introduction

The screening of anabolic compounds has evolved from non-specific in vivo rodent assays (e.g., the Hershberger assay) to precise, mechanism-based in vitro systems. This shift is driven by the 3Rs (Replacement, Reduction, Refinement) and the need to identify Selective Androgen Receptor Modulators (SARMs) that dissociate anabolic (muscle/bone) effects from androgenic (prostate/virilization) side effects.

This guide details the development and execution of cell-based reporter assays for two critical anabolic pathways:

  • Genomic Anabolism: The Androgen Receptor (AR) transactivation pathway.[1]

  • Anti-Catabolic/Myogenic Potentiation: The Myostatin/Activin (Smad2/3) pathway.

Mechanism of Action & Assay Logic

To ensure data integrity, we utilize a Dual-Luciferase Reporter System . This involves two distinct reporter enzymes expressed simultaneously within the cell:

  • Firefly Luciferase (Photinus pyralis): Driven by the specific response element (e.g., ARE or CAGA). Its activity correlates with the biological potency of the test compound.

  • Renilla Luciferase (Renilla reniformis): Driven by a constitutive promoter (e.g., TK or CMV). Its activity serves as an internal control for transfection efficiency, cell viability, and pipetting errors.

Pathway Visualization: AR Transactivation

The following diagram illustrates the molecular events triggering the reporter signal in an AR-based assay.

AR_Pathway Ligand Anabolic Ligand (Test Compound) AR_Cyto Androgen Receptor (Cytosolic) Ligand->AR_Cyto Binding HSP HSP90 Complex AR_Cyto->HSP Dissociation Dimer AR Homodimer AR_Cyto->Dimer Dimerization Nucleus Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE DNA Binding Dimer->Nucleus Translocation Promoter MMTV Promoter ARE->Promoter Recruitment LucGene Luciferase Gene Promoter->LucGene Transcription Light Bioluminescence (Signal) LucGene->Light Substrate Oxidation

Figure 1: Mechanism of Androgen Receptor Transactivation. Ligand binding induces nuclear translocation and promoter activation.

Protocol 1: The Gold Standard AR Screen (MDA-kb2)

The MDA-kb2 cell line is the preferred model for screening anabolic activity. Derived from MDA-MB-453 breast cancer cells, these cells stably express endogenous human Androgen Receptor (AR) and a glucocorticoid receptor (GR), along with an MMTV-luciferase reporter construct.

Why this model? unlike transiently transfected HEK293 cells, MDA-kb2 cells maintain physiological levels of AR, reducing artifacts caused by receptor overexpression (e.g., "squelching" of co-activators).

Materials & Reagents
  • Cell Line: MDA-kb2 (ATCC® CRL-2713™).

  • Assay Media: Leibovitz's L-15 Medium (phenol red-free) + 10% Charcoal-Stripped Fetal Bovine Serum (CSS).

    • Critical: Standard FBS contains endogenous androgens that will max out the assay background. CSS is chemically treated to remove these hormones.

  • Control Ligand: Dihydrotestosterone (DHT) or R1881 (synthetic androgen).

  • Detection: Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Workflow
  • Preparation (Day 0):

    • Harvest MDA-kb2 cells.[2]

    • Resuspend in Assay Media (L-15 + 10% CSS).

    • Seed at 10,000 cells/well in a white-walled, clear-bottom 96-well plate.

    • Note: MDA-kb2 cells are typically cultured without CO2; however, for short-term assays, standard 37°C/5% CO2 incubators are acceptable if media is buffered (HEPES).

  • Compound Treatment (Day 1):

    • Prepare 1000x stocks of test compounds in DMSO.

    • Dilute compounds in Assay Media to 2x final concentration.

    • Add 100 µL of diluted compounds to the cells (Final DMSO < 0.1%).

    • Controls:

      • Max Signal: 10 nM DHT.

      • Min Signal: DMSO Vehicle.

      • Antagonist Mode: Co-treat with 1 nM DHT to screen for competitive inhibitors (anti-androgens).

  • Incubation:

    • Incubate for 24 hours at 37°C.

  • Lysis & Detection (Day 2):

    • Remove media carefully. Wash 1x with PBS.

    • Add 20 µL Passive Lysis Buffer (PLB) per well. Shake for 15 min.

    • Inject 100 µL Luciferase Assay Reagent II (LAR II) . Measure Firefly luminescence (Integration: 10s).

    • Inject 100 µL Stop & Glo® Reagent . Measure Renilla luminescence (Integration: 10s).

Protocol 2: Myostatin Inhibition Screen (CAGA-Luc)

Anabolic activity is not solely about AR stimulation; it is also about inhibiting catabolic signals. Myostatin (GDF-8) limits muscle growth via the Activin Receptor IIB (ActRIIB) and Smad2/3 signaling.[3] Inhibiting this pathway is a potent anabolic strategy.

Construct Design
  • Reporter: pGL4-(CAGA)12-Luc. Contains 12 repeats of the Smad-binding element.

  • Cell Line: HEK293 or A204 (Rhabdomyosarcoma).

Workflow Differences
  • Transfection: HEK293 cells must be transiently transfected with the (CAGA)12-Luc plasmid and a Renilla vector 24 hours prior to seeding.

  • Stimulation:

    • Cells are treated with Recombinant Human Myostatin (10 ng/mL) to induce the signal.

    • Test compounds are added simultaneously.

  • Hit Definition: A "Hit" in this assay is a compound that reduces the Myostatin-induced luciferase signal (restoring muscle growth potential) without cytotoxicity.

Data Analysis & Validation

Normalization Logic

Raw luminescence units (RLU) are prone to noise. Calculate the Relative Response Ratio (RRR):


[4]
Assay Performance Metrics

A robust screening assay must meet specific statistical criteria (Z-factor > 0.5).

MetricFormulaAcceptance Criteria
Fold Induction ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

> 5-fold (for AR)
Z-Factor $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}
CV (%)

< 10%

Where


 = mean and 

= standard deviation.
Screening Workflow Strategy

The following diagram outlines the decision tree for validating a true anabolic hit.

Screening_Workflow Library Compound Library Primary Primary Screen: AR-Luc (MDA-kb2) Library->Primary Counter Counter Screen: Cytotoxicity (CellTiter-Glo) Primary->Counter Hits (>50% Induction) Specificity Specificity Screen: Glucocorticoid Receptor (GR) Counter->Specificity Non-Toxic Secondary Secondary Screen: Myostatin Inhibition (CAGA-Luc) Counter->Secondary Parallel Path Lead Validated Anabolic Hit Specificity->Lead AR Selective Secondary->Lead Myostatin Inhibitor

Figure 2: Screening Cascade. Differentiating specific anabolic agents from toxic false positives or non-selective steroids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Endogenous hormones in serum.Switch to Charcoal-Stripped Serum (CSS) immediately.
Low Fold Induction Low transfection efficiency or "Squelching".Optimize plasmid ratio. Reduce Renilla plasmid amount (promoter competition).
Edge Effects Evaporation or thermal gradients in plate.Avoid outer wells (fill with PBS). Allow plates to equilibrate to RT before reading.
Renilla Signal Drop Compound cytotoxicity or transcriptional interference.[5]If Renilla drops >30% vs vehicle, the compound is likely toxic or a global transcription inhibitor.

References

  • OECD. (2020). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals.[6] OECD Guidelines for the Testing of Chemicals.[6] [6]

  • Wilson, V. S., et al. (2002). Novel Cell Line, MDA-kb2, That Stably Expresses an Androgen- and Glucocorticoid-Responsive Reporter for the Detection of Hormone Receptor Agonists and Antagonists.[7] Toxicological Sciences, 66(1), 69–81.[7]

  • Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Technical Manual.

  • Thies, R. S., et al. (2001). GDF-8 Propeptide Binds to GDF-8 and Antagonizes Biological Activity by Inhibiting Receptor Binding. Growth Factors, 18(4), 251-259. (Basis for CAGA-Luc Myostatin assays).

  • Kim, J., et al. (2018). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. SLAS Discovery, 23(3).

Sources

Integrated In Vivo Assessment of Methandrostenolone: Anabolic Efficacy and Hepatic Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylated Anabolic Steroids

Abstract & Strategic Rationale

Methandrostenolone (17


-methyl-17

-hydroxy-1,4-androstadien-3-one), historically known as Dianabol, represents a class of 17

-alkylated anabolic-androgenic steroids (AAS).[1] While its clinical use has largely ceased, it remains a primary reference compound in doping control and toxicology research.

The Scientific Challenge: Studying this compound requires a dual-focus experimental design. Researchers must isolate its myotrophic (muscle-building) properties from its androgenic (virilizing) side effects, while simultaneously monitoring its known hepatotoxic potential due to the C17-alkylation.

This guide moves beyond standard assays, integrating a Modified Hershberger Assay (for pharmacodynamics) with a Chronic Hepatotoxicity Screen (for safety profiling). This approach allows for the calculation of the "Anabolic-Androgenic Dissociation Index," a critical metric in drug development.

Experimental Design Strategy

Animal Model Selection
  • Species: Rattus norvegicus (Rat).

  • Strain: Wistar or Sprague-Dawley (Male).

    • Rationale: These strains possess stable metabolic baselines for hepatic enzymes (CYP450) and well-characterized androgen-dependent organ weights.

  • Age: Peripubertal (6–7 weeks) for anabolic sensitivity; Adult (10–12 weeks) for toxicology.

Dosage & Administration Logic

Unlike injectable esters (e.g., Testosterone Enanthate), this compound is orally active.[2][3][4]

  • Route: Oral Gavage (p.o.). This mimics the human route of administration and ensures the drug passes through the liver (first-pass metabolism), which is essential for triggering the specific hepatotoxic phenotype associated with 17

    
    -alkylation.
    
  • Vehicle: Corn Oil or Sesame Oil (this compound is lipophilic).

  • Dose Range:

    • Low (Therapeutic Proxy): 0.5 – 2.0 mg/kg/day.

    • High (Toxic/Abuse Proxy): 5.0 – 10.0 mg/kg/day.

Protocol A: Modified Hershberger Assay (Pharmacodynamics)

This protocol is adapted from OECD Test Guideline 441 . It is the gold standard for distinguishing anabolic activity (Levator Ani muscle growth) from androgenic activity (Prostate growth).

Workflow Visualization

Hershberger_Workflow Start Acclimatization (7 Days) Surgery Orchidectomy (Castration) Start->Surgery Day 0 Recovery Recovery Phase (7-14 Days) Surgery->Recovery Androgen Washout Grouping Randomization (n=6-10/group) Recovery->Grouping Dosing Daily Dosing (10 Consecutive Days) Grouping->Dosing Day 14 Necropsy Necropsy & Tissue Weighing Dosing->Necropsy Day 24 (24h post-last dose) Analysis Calculate Dissociation Index Necropsy->Analysis

Figure 1: Timeline for the Modified Hershberger Assay. The washout period ensures endogenous testosterone is cleared, creating a "blank slate" to measure the drug's effects.

Step-by-Step Methodology
  • Surgical Castration (Day 0): Perform bilateral orchidectomy under isoflurane anesthesia. This removes endogenous testosterone sources.

  • Washout (Days 1-14): Allow animals to recover. Androgen-dependent tissues will regress (atrophy) to a baseline minimal weight.

  • Treatment (Days 14-24): Administer this compound via oral gavage daily.

    • Group 1: Vehicle Control (Corn Oil).

    • Group 2: this compound (Low Dose).

    • Group 3: this compound (High Dose).[3]

    • Group 4: Testosterone Propionate (Positive Control, s.c.[5] injection).

  • Necropsy (Day 25): Euthanize 24 hours after the final dose.

  • Tissue Harvesting (The "Five Tissues"): Carefully dissect and weigh the following to the nearest 0.1 mg:

    • Ventral Prostate (VP) – Primary Androgenic Marker

    • Seminal Vesicles (SV) – Androgenic Marker

    • Levator Ani/Bulbocavernosus (LABC) – Primary Anabolic Marker

    • Cowper’s Glands[6]

    • Glans Penis[6]

Data Calculation: The Dissociation Index

To determine if the drug is "anabolic" rather than "androgenic," calculate the Q-value:



A higher Q-value indicates higher anabolic specificity.[4]

Protocol B: Hepatotoxicity & Mechanistic Profiling

Because this compound is C17-alkylated, it resists hepatic breakdown, causing specific stress on hepatocytes.

Biomarker Panel
CategoryBiomarkerPhysiological Significance
Hepatocellular Injury ALT (Alanine Aminotransferase)Specific leakage from damaged hepatocytes.
AST (Aspartate Aminotransferase)General tissue damage; less specific than ALT.
Cholestasis ALP (Alkaline Phosphatase)Indicates bile duct obstruction or transport failure (common with 17aa steroids).
Total Bilirubin Accumulation indicates impaired bile flow ("bland cholestasis").
Oxidative Stress MDA (Malondialdehyde)Marker of lipid peroxidation in liver tissue.
GSH (Glutathione)Depletion indicates oxidative stress capacity.
Histopathological Assessment

Critical Step: Do not rely solely on serum markers. This compound can cause Peliosis Hepatis (blood-filled cysts) which may not immediately spike enzymes.

  • Fixation: 10% Neutral Buffered Formalin.

  • Staining: H&E (Hematoxylin and Eosin) and Masson’s Trichrome (for fibrosis).

  • Target Observation: Look for centrilobular necrosis, vacuolization, and bile plugs in canaliculi.

Molecular Mechanism: AR-mTOR Crosstalk

Understanding the pathway is crucial for explaining why muscle hypertrophy occurs and where toxicity originates.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Meth This compound (Ligand) AR_Cyto Androgen Receptor (AR) - Inactive Meth->AR_Cyto Binding PI3K PI3K/Akt Pathway Meth->PI3K Non-Genomic Activation ROS ROS Generation (Hepatotoxicity) Meth->ROS Metabolic Stress (Liver Only) HSP Heat Shock Proteins (Dissociate) AR_Cyto->HSP Release AR_Dimer AR Dimer AR_Cyto->AR_Dimer Translocation mTOR mTORC1 (Anabolism) PI3K->mTOR Transcription Protein Synthesis (Myohypertrophy) mTOR->Transcription Translation Efficiency HRE Hormone Response Element (DNA) AR_Dimer->HRE Binding HRE->Transcription

Figure 2: Mechanistic pathway showing the dual action of Genomic (AR-DNA) and Non-Genomic (PI3K-mTOR) signaling, alongside the hepatic oxidative stress pathway.

References

  • OECD. (2009).[7] Test No. 441: Hershberger Bioassay in Rats: A Short-term Screening Assay for (Anti)Androgenic Properties. OECD Guidelines for the Testing of Chemicals. Link

  • Bond, P., et al. (2016). Anabolic androgenic steroid-induced hepatotoxicity. Canadian Journal of Gastroenterology and Hepatology. Link

  • Basu, P.S., et al. (2017). Androgen Receptor-mTOR Crosstalk is Regulated by Testosterone Availability. American Journal of Pathology. Link

  • NIDA. (2023). Steroids and Other Appearance and Performance Enhancing Drugs (APEDs). National Institute on Drug Abuse. Link

  • Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry. Link

Sources

Immunohistochemistry techniques for androgen receptor localization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physiological Mechanisms and Experimental Analysis of Methandrostenolone

Executive Summary

This compound (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one), historically known as Dianabol, represents a foundational compound in the class of 17α-alkylated anabolic-androgenic steroids (AAS). While its clinical use has largely ceased due to a narrow therapeutic index, it remains a critical reference standard in basic science research for understanding androgen receptor (AR) transactivation, skeletal muscle hypertrophy, and drug-induced hepatotoxicity.

This technical guide dissects the molecular pharmacodynamics of this compound, contrasting its low AR binding affinity with its potent myotrophic efficacy. It further details the pathophysiology of its toxicology—specifically 17α-alkylation-mediated hepatic stress and concentric left ventricular hypertrophy—and provides validated experimental protocols for studying these endpoints.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

This compound is a derivative of testosterone with two critical structural modifications:

  • C1-C2 Double Bond: Increases the anabolic-to-androgenic ratio by reducing affinity for 5α-reductase, thereby preventing conversion to the more androgenic dihydrotestosterone (DHT) metabolites in target tissues (skin, prostate).

  • 17α-Methylation: Sterically hinders hepatic metabolism by 17β-hydroxysteroid dehydrogenase, granting oral bioavailability but introducing significant hepatotoxicity.

The Binding Affinity Paradox

Unlike Nandrolone or Dihydrotestosterone, this compound exhibits low relative binding affinity (RBA) for the Androgen Receptor (approx. 5-10% of Testosterone). However, it acts as a potent AR agonist in transactivation assays.[1] This discrepancy suggests a mechanism where the drug-receptor complex exhibits high stability or recruits co-activators more efficiently in skeletal muscle tissue, or operates via non-genomic signaling pathways (e.g., MAPK/ERK activation).

Table 1: Comparative Pharmacological Profile

ParameterThis compoundTestosteroneNandrolone
Molecular Weight 300.44 g/mol 288.42 g/mol 274.40 g/mol
Oral Bioavailability High (due to 17α-methyl)Low (First-pass metabolism)Low
AR Binding Affinity Low (~5-10%)Reference (100%)High (~150%)
5α-Reduction NegligibleHigh (to DHT)High (to DHN)
Estrogenicity Moderate (via 17α-methylestradiol)Moderate (via Estradiol)Low

Physiological Mechanisms of Action

Genomic Signaling Pathway

The primary anabolic effect occurs via the classical genomic pathway. This compound diffuses into the cytoplasm, binds the AR, dissociates heat shock proteins (HSP90), and translocates to the nucleus. There, it dimerizes and binds to Androgen Response Elements (AREs) on DNA, recruiting co-activators (e.g., SRC-1) to upregulate transcription of muscle-specific genes (MHC, IGF-1).

Nitrogen Retention & Glycogenolysis

Physiologically, this transcription results in a positive nitrogen balance, essential for myofibrillar accretion. Concurrently, it enhances glycogen synthase activity, leading to the characteristic intracellular fluid retention and "fullness" observed in skeletal muscle.

Visualization: Androgen Receptor Signaling Cascade

AR_Signaling Meth This compound (Extracellular) CellMem Cell Membrane Meth->CellMem Passive Diffusion AR_Cyto Androgen Receptor (Cytosolic, HSP-bound) CellMem->AR_Cyto Binds Complex Ligand-Receptor Complex AR_Cyto->Complex HSP Dissociation Nucleus Nucleus Complex->Nucleus Translocation HRE Androgen Response Element (DNA) Nucleus->HRE Dimerization & Binding mRNA mRNA Transcription (IGF-1, MHC) HRE->mRNA Transcription Protein Protein Synthesis (Hypertrophy) mRNA->Protein Translation

Caption: Figure 1. The genomic signaling cascade of this compound, from passive diffusion to transcriptional activation of anabolic genes.

Toxicology & Pathophysiology[3]

Hepatotoxicity (17α-Alkylation Stress)

The 17α-methyl group prevents deactivation but induces significant hepatic stress. The mechanism involves:

  • Oxidative Stress: Accumulation of Reactive Oxygen Species (ROS) in hepatocytes.[2]

  • Mitochondrial Dysfunction: Impairment of the electron transport chain.

  • Cholestasis: Downregulation of Bile Salt Export Pump (BSEP), leading to bile acid accumulation and jaundice.

Cardiovascular Remodeling

Chronic exposure leads to concentric Left Ventricular Hypertrophy (LVH). This is distinct from physiological "athlete's heart" (eccentric hypertrophy) and is driven by:

  • Direct AR stimulation in cardiomyocytes.

  • Activation of the Renin-Angiotensin-Aldosterone System (RAAS), causing hypertension and fibrosis.[3]

Visualization: Mechanism of Hepatotoxicity

Hepatotoxicity Meth This compound (17α-alkylated) Liver Hepatocyte Meth->Liver Metabolism ROS ROS Accumulation (Oxidative Stress) Liver->ROS Reactive Metabolites BSEP BSEP Inhibition (Bile Salt Export Pump) Liver->BSEP Direct Inhibition GSH Glutathione (GSH) Depletion ROS->GSH Consumes Mito Mitochondrial Dysfunction ROS->Mito Damages ETC Damage Cholestasis & Cell Death GSH->Damage Loss of Protection Mito->Damage ATP Depletion BSEP->Damage Bile Acid Toxicity

Caption: Figure 2. Pathophysiological pathways of 17α-alkylated steroid-induced liver injury, highlighting oxidative stress and BSEP inhibition.

Experimental Protocols

These protocols are designed for researchers to validate the physiological effects described above.

Protocol A: In Vitro Androgen Receptor Transactivation Assay

Purpose: To quantify the functional potency of this compound despite its low binding affinity.

  • Cell Line: Use CV-1 or HEK293 cells (low endogenous AR expression).

  • Transfection: Co-transfect with:

    • Human AR expression vector (e.g., pCMV-hAR).

    • Luciferase reporter plasmid containing AREs (e.g., MMTV-Luc).

  • Treatment:

    • Serum-starve cells for 24 hours using charcoal-dextran stripped FBS (to remove endogenous hormones).

    • Treat with this compound (0.1 nM – 1 µM).

    • Control: Testosterone (Positive), Ethanol vehicle (Negative), Bicalutamide (Antagonist check).

  • Measurement: Lyse cells after 24 hours and measure luminescence using a dual-luciferase assay system.

  • Validation: Signal should be dose-dependent and fully inhibited by Bicalutamide.

Protocol B: In Vivo Nitrogen Balance & Myotrophy (Rodent Model)

Purpose: To assess anabolic efficacy via nitrogen retention.

  • Subjects: Male Wistar rats, orchidectomized (castrated) to eliminate endogenous testosterone interference. Allow 2 weeks for washout.

  • Administration:

    • Group A: Vehicle (Sesame Oil).

    • Group B: this compound (Subcutaneous, 5 mg/kg/day).

    • Group C: this compound + AR Antagonist (to prove specificity).

  • Metabolic Cage Housing: House rats individually in metabolic cages to collect urine and feces daily.

  • Diet: Pair-feed all groups a standardized protein diet to control for appetite stimulation effects.

  • Analysis:

    • Measure Nitrogen Intake (

      
      ) vs. Nitrogen Excreted (
      
      
      
      ).
    • Nitrogen Balance (

      
      )  = 
      
      
      
      .
    • Endpoint: Weigh Levator Ani muscle (classic biomarker for anabolic activity) upon sacrifice.

Protocol C: Assessment of Hepatotoxicity (ROS Markers)

Purpose: To quantify oxidative stress induced by 17α-alkylation.

  • Sample Preparation: Homogenize liver tissue from treated subjects in cold phosphate buffer.

  • Assays:

    • MDA (Malondialdehyde): Measure lipid peroxidation via TBARS assay. High levels indicate membrane damage.

    • GSH (Glutathione): Measure reduced glutathione levels. Depletion indicates oxidative stress.

    • ALT/AST: Serum analysis for leakage enzymes.

  • Causality Check: Compare this compound group vs. Non-alkylated Testosterone group. The alkylated group should show significantly higher MDA and lower GSH.

References

  • El Osta, R., et al. (2016). Anabolic steroids abuse and male infertility. Basic and Clinical Andrology. Link

  • Bond, P., et al. (2016). Anabolic-androgenic steroids: How do they work and what are the risks? Frontiers in Endocrinology. Link

  • Niedfeldt, M. W. (2018).[4] Anabolic Steroid Effect on the Liver. Current Sports Medicine Reports. Link

  • Bhasin, S., et al. (2001). Proof of the effect of testosterone on skeletal muscle. Journal of Endocrinology. Link

  • Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry. Link

  • Friedel, A., et al. (2006). Nitrogen retention and protein synthesis in anabolic steroid treated rats. Journal of Steroid Biochemistry. Link (Representative citation for methodology)

  • Torres-Calleja, J., et al. (2001). Effect of androgenic anabolic steroids on sperm quality and serum hormone levels. Fertility and Sterility. Link

Sources

Application Notes and Protocols for the Analysis of Methandrostenolone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Methandrostenolone

This compound, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, rose to prominence in the mid-20th century for its potent muscle-building capabilities.[1] While it initially had therapeutic applications, its widespread misuse in sports and bodybuilding has led to its classification as a controlled substance in many countries and its inclusion on the World Anti-Doping Agency's (WADA) Prohibited List.[1][2] Consequently, the accurate and reliable identification and quantification of this compound and its metabolites in various matrices are of paramount importance for regulatory bodies, anti-doping agencies, and forensic toxicology laboratories.

This comprehensive guide provides a detailed overview of the analytical standards, reference materials, and validated protocols for the analysis of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct robust and defensible analyses. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the stringent requirements of international standards.

Analytical Standards and Reference Materials: The Foundation of Accurate Measurement

The cornerstone of any quantitative analytical method is the availability of high-purity, well-characterized reference materials. For this compound analysis, Certified Reference Materials (CRMs) are indispensable for instrument calibration, method validation, and ensuring the traceability of measurements.

The Critical Role of Certified Reference Materials (CRMs)

CRMs are produced by accredited reference material producers and are accompanied by a Certificate of Analysis (CoA) that provides information on the material's identity, purity, and certified concentration, along with its associated uncertainty.[3] The use of CRMs from reputable suppliers such as LGC Standards and Cerilliant is crucial for achieving accurate and reproducible results.[4][5] These materials are produced and certified following stringent guidelines, such as those outlined in ISO 17034.[6]

Key Characteristics of this compound Reference Materials

When selecting a this compound reference material, it is essential to consider the following parameters, which are typically detailed in the Certificate of Analysis:

Parameter Description Typical Specification Source of Information
Chemical Identity Confirmation of the molecular structure.Conforms to structureCertificate of Analysis[7]
Purity The percentage of the desired compound in the material.≥98%Certificate of Analysis[7]
Certified Concentration The exact concentration of the analyte in the solution, with its uncertainty.e.g., 1.0 mg/mL in MethanolCertificate of Analysis[8]
Isotopic Labeling For use as internal standards in mass spectrometry-based methods.e.g., this compound-d3Product Specification
Format The physical form of the reference material.Neat (powder) or SolutionProduct Catalog
Storage Conditions Recommended temperature for maintaining stability.-20°C for long-term storageCertificate of Analysis[7]
Expiration Date The date until which the certified values are guaranteed.Provided on the Certificate of AnalysisCertificate of Analysis[7]

This table provides a summary of typical information found on a Certificate of Analysis for a this compound certified reference material.

Analytical Methodologies: A Dual-Pronged Approach with GC-MS and LC-MS/MS

The analysis of this compound and its metabolites is predominantly carried out using hyphenated chromatographic and mass spectrometric techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] Both techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of these substances often found in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS has long been the workhorse for steroid analysis in anti-doping and forensic laboratories. Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis.[10]

The following workflow outlines the key steps in preparing a urine sample for GC-MS analysis of this compound.

Caption: GC-MS sample preparation and analysis workflow.

Protocol 1: GC-MS Analysis of this compound in Urine

  • Enzymatic Hydrolysis: To a 2 mL urine sample, add a suitable internal standard (e.g., this compound-d3). Adjust the pH to 7 and add β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to deconjugate the steroid metabolites.[11]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with a water/methanol mixture to remove interferences. Elute the analytes with methanol.

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol. Heat at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.[11]

  • GC-MS Analysis: Inject an aliquot of the derivatized extract into the GC-MS system.

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is commonly used.

    • Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 180°C, ramp to 230°C at 3°C/min, and then ramp to 310°C at 40°C/min.[11]

    • Mass Spectrometry: The mass spectrometer can be operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Characteristic ions for the TMS derivative of this compound should be monitored.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Powerhouse

LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS for steroid analysis. A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation.[10] This technique is particularly well-suited for the analysis of intact conjugated metabolites.

The workflow for LC-MS/MS analysis is generally more streamlined than that for GC-MS.

Caption: LC-MS/MS sample preparation and analysis workflow.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites in Urine

  • Sample Preparation: To a 2 mL urine sample, add an appropriate internal standard (e.g., this compound-d3). For the analysis of conjugated metabolites, a direct injection after dilution may be possible. For unconjugated steroids, perform a solid-phase extraction as described in the GC-MS protocol (without the derivatization step).

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

    • LC Column: A reversed-phase C18 column is commonly used for the separation of steroids.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent such as methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is typically employed.

    • Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring the intensity of one or more of its characteristic product ions.

Table of Exemplary MRM Transitions for this compound and a Key Metabolite:

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound301.2147.1159.1
Epimethandienone301.2147.1283.2

Note: The optimal MRM transitions should be determined empirically for the specific instrument being used.

Data Analysis and Interpretation: Ensuring Defensible Results

The final and most critical step in the analytical process is the interpretation of the acquired data to provide a conclusive result. This requires a thorough understanding of the analytical method's performance characteristics and adherence to established identification criteria.

Calibration and Quantification

For quantitative analysis, a calibration curve is constructed by analyzing a series of calibration standards of known concentrations. The concentration of this compound in a sample is then determined by comparing its response to the calibration curve. The use of an isotopically labeled internal standard is highly recommended to correct for any variations in sample preparation and instrument response.

Identification Criteria

According to WADA's International Standard for Laboratories, the identification of a prohibited substance requires the confirmation of its identity by comparing its chromatographic retention time and mass spectrometric data with that of a reference standard analyzed under the same conditions.[13] For LC-MS/MS, this typically involves matching the retention time and the ratio of the intensities of two or more MRM transitions.

Synthesis and Characterization of Reference Materials: A Glimpse into the Source

The availability of high-quality reference materials is underpinned by the ability to synthesize and purify these compounds to a high degree. The synthesis of this compound typically involves chemical modifications of a testosterone precursor.[14] Microbiological methods have also been explored for the production of this compound and its metabolites. The purification of the synthesized material is a critical step and often involves techniques such as recrystallization and preparative chromatography to achieve the desired purity. The final product is then rigorously characterized using a battery of analytical techniques, including NMR, mass spectrometry, and HPLC, to confirm its identity and purity before it can be certified as a reference material.

Conclusion: A Framework for Robust Analysis

The analytical landscape for the detection of this compound is continually evolving, with advancements in instrumentation and methodologies enabling ever-lower detection limits. The protocols and guidelines presented in this document provide a solid framework for the robust and reliable analysis of this potent anabolic steroid. By adhering to these principles, laboratories can ensure the scientific integrity of their results and contribute to the ongoing efforts to deter the misuse of performance-enhancing substances.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6300, this compound. [Link][1]

  • World Anti-Doping Agency. The Prohibited List. [Link][2]

  • Cerilliant. (+/-)-Methadone-D3 | Certified Solutions Standards. [Link][8]

  • Forensic Technology Center of Excellence. Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Scribd. Certificate of Analysis - Certified Reference Material. [Link][3]

  • Pozo, O. J., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2827–2853.[10]

  • Thevis, M., & Schänzer, W. (2014). Anabolic agents: recent strategies for their detection and protection from inadvertent doping. Bioanalysis, 6(5), 651–667.[9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6300, this compound. [Link][1]

  • LGC Group. Reference standards, research chemicals & proficiency testing. [Link][15]

  • de Souza, D. Z., et al. (2017). GC–MS quantitative analysis of black market pharmaceutical products containing anabolic androgenic steroids seized by the Brazilian Federal Police. Journal of Pharmaceutical and Biomedical Analysis, 138, 1-8.[12]

  • WADA. WADA Technical Document – TD2021EAAS. [Link][13]

  • Schänzer, W., et al. (2010). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In Recent advances in doping analysis (18). Sport und Buch Strauß.[11]

  • Cerilliant. Cerilliant: Home. [Link][5]

  • WADA. Measurement and Reporting of Endogenous Anabolic Androgenic Steroid (EAAS) Markers of the Urinary Steroid Profile. [Link][13]

  • Cerilliant. Cerilliant: Home. [Link][5]

  • WADA. WADA Technical Document – TD2014EAAS Endogenous Anabolic Androgenic Steroids. [Link][16]

  • Deventer, K., et al. (2009). LC-MS/(MS) Confirmatory Doping Control Analysis of Intact Phase II Metabolites of Methenolone and Mesterolone after Girard Reagent T derivatization. Journal of Mass Spectrometry, 44(8), 1205-1215.[17]

  • ResearchGate. Development of the method for determining Methandienone in Toxicology and doping-analysis. [Link][2]

  • ResearchGate. Development of the method for determining Methandienone in Toxicology and doping-analysis. [Link][2]

  • Schänzer, W., et al. (2010). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In Recent advances in doping analysis (18). Sport und Buch Strauß.[11]

  • WADA. WADA Technical Document – TD2021EAAS. [Link][13]

  • Thevis, M., & Schänzer, W. (2014). Anabolic agents: recent strategies for their detection and protection from inadvertent doping. Bioanalysis, 6(5), 651–667.[9]

  • Pozo, O. J., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2827–2853.[10]

  • Pozo, O. J., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2827–2853.[10]

  • Thevis, M., & Schänzer, W. (2014). Anabolic agents: recent strategies for their detection and protection from inadvertent doping. Bioanalysis, 6(5), 651–667.[9]

  • LGC Group. Reference standards, research chemicals & proficiency testing. [Link][15]

  • Cerilliant. Cerilliant: Home. [Link][5]

Sources

Troubleshooting & Optimization

Stability of Methandrostenolone in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MTS-STAB-001

Topic: Stability of Methandrostenolone (Dianabol) in Solvents & Storage Conditions Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This compound (17


-methyl-17

-hydroxyandrosta-1,4-dien-3-one) presents unique stability challenges compared to endogenous steroids like testosterone.[1] Its 17

-alkyl group
introduces steric hindrance that affects solubility profiles, while the

-double bond
(C1=C2) increases susceptibility to oxidative degradation and UV sensitivity.[1]

This guide provides validated protocols for solvent selection, storage, and troubleshooting degradation issues.

Module A: Solvent Selection & Stock Preparation

Solvent Compatibility Matrix

Use this table to select the correct solvent for your application. "Stability" refers to solution integrity at -20°C.[1]

SolventSolubilityStability RatingRecommended UseTechnical Notes
Methanol (MeOH) High (~20 mg/mL)Excellent HPLC Standards, Stock Solutions The "Gold Standard" for storage.[1] MeOH prevents acid-catalyzed rearrangement common in other solvents [1].[1]
Ethanol (EtOH) High (~20 mg/mL)Good In vivo / Cell CulturePreferred for biological assays where MeOH toxicity is a concern.[1] Slightly more hygroscopic than MeOH.[1]
DMSO High (~50 mg/mL)Moderate High-Conc.[1] LibrariesWarning: DMSO is hygroscopic.[1] Absorbed water can precipitate the steroid over time. Use fresh.
Chloroform HighPoor Extraction OnlyAvoid for storage. Chloroform degrades to phosgene/HCl over time, causing acid-catalyzed dehydration of the 17

-OH group.[1]
Water InsolubleN/ANoneRequires a co-solvent (e.g., 40% MeOH) or cyclodextrin complexation.[1]
Protocol: "Gold Standard" Stock Preparation

Follow this workflow to minimize epimerization and oxidation during preparation.

StockPrep Start Weigh Solid (Calibrated Balance) Solvent Add MeOH (HPLC Grade) Start->Solvent Minimize light Sonicate Sonicate (5 min, <25°C) Solvent->Sonicate Dissolve Filter Filter (0.2 µm PTFE) Sonicate->Filter Remove particulates Aliquot Aliquot into Amber Vials Filter->Aliquot Argon purge (Optional) Store Store at -20°C Aliquot->Store Immediate

Figure 1: Validated workflow for preparing this compound stock solutions (1 mg/mL) in Methanol.

Module B: Storage & Environmental Stressors

FAQ: Environmental Triggers

Q: Can I store this compound at room temperature (RT)? A: Only in solid form.

  • Solid State: Stable at RT (20-25°C) for >2 years if protected from light and moisture.[1]

  • In Solution: NO. At RT, methanol solutions show detectable degradation (epimerization) within 30 days.[1] Store at -20°C.

Q: Is this compound light-sensitive? A: Yes, moderately.[1] The conjugated dienone system (C1=C2-C3=O-C4=C5) acts as a chromophore.[1] While it does not absorb strongly >290 nm (sunlight), prolonged exposure to laboratory fluorescent light can induce photo-oxidation at the C6 position [2].[1]

  • Action: Always use amber glass vials.

Q: Why did my sample turn yellow? A: This indicates advanced oxidation.[1] The formation of 6


-hydroxythis compound  or conjugated oligomers causes yellowing. Discard the sample immediately; filtration will not remove soluble degradation products.

Module C: Diagnostic Troubleshooting (HPLC/MS)

If you suspect degradation, use this guide to interpret your analytical data.

Degradation Pathways

This compound degrades primarily via two mechanisms:

  • 17-Epimerization: The 17

    
    -methyl group flips to the 
    
    
    
    position (equilibrium reaction).[1]
  • Oxidative Hydroxylation: Attack at the C6 position.

Degradation Parent This compound (RT: ~3.1 min) Epimer 17-Epi-Methandrostenolone (RT: ~3.3 min) [Isomerization] Parent->Epimer Heat / Lewis Acids Hydroxy 6β-Hydroxy-Methandrostenolone (RT: ~1.5 min) [Oxidation] Parent->Hydroxy Air / Light / Moisture Dehydrated Dehydration Products (m/z 282) [Acid Catalysis] Parent->Dehydrated Strong Acid (HCl)

Figure 2: Primary degradation pathways detectable by RP-HPLC.[1] Retention times (RT) are approximate for C18 columns.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Split Peak (HPLC) Epimerization. The 17-epimer elutes very close to the parent peak.[1]Check storage temp. If stored >0°C, discard.[1] Ensure solvent pH is neutral.[1]
Early Eluting Peak Oxidation (6

-OH).
Polar metabolites elute earlier on C18.[1]
Check vial seal.[1] Oxygen ingress causes C6-hydroxylation.[1]
Peak Broadening Column Overload or Solvent Mismatch .[1]If sample is in DMSO and mobile phase is high % water, precipitation occurs on-column.[1] Dilute in Mobile Phase A.
New Peak at m/z 282 Dehydration. Loss of water (M-18).[1]CRITICAL: Avoid using Chloroform. Avoid high temperatures (>60°C) during evaporation/concentration.[1]
System Suitability Test (SST)

Before running critical samples, verify your system:

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase: Acetonitrile : Water (50:[1]50) isocratic.[1]

  • Acceptance Criteria:

    • Tailing Factor: < 1.5[1][2]

    • RSD of Area (n=5): < 2.0%[1][3]

    • Resolution: If the 17-epimer is present, resolution (Rs) between parent and epimer must be > 1.5.[1]

References

  • Tircova, B., et al. (2018).[1][4] "Development of an UHPLC‐MS/MS method for the determination of anabolic steroids currently available on the black market." Drug Testing and Analysis.

  • Gomez, C., et al. (2015).[1] "Photochemical approach to 17-methylated anabolic steroids metabolites." Steroids.[1][3][4][5][6][7][8][9][10]

  • ChemicalBook. (2025).[1] "Metandienone Properties and Stability Data."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6300, this compound." PubChem. [1]

  • Martinez-Brito, D., et al. (2025).[1] "Evaluation of the short-term stability of steroids in dimethylsulfoxide and methanol." Steroids.[1][3][4][5][6][7][8][9][10]

Sources

Minimizing matrix effects in mass spectrometry analysis of Methandrostenolone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects (ME) in Quantitative Analysis Audience: Bioanalytical Scientists & Toxicologists

Welcome to the Advanced Application Support Hub.

You are accessing the Matrix Effect Mitigation Module for anabolic androgenic steroids (AAS). This guide addresses the root causes of ion suppression/enhancement in the analysis of Methandrostenolone (Dianabol) and its metabolites in complex biological matrices (Urine/Plasma).

Module 1: Diagnostic Protocols

"How do I definitively prove matrix effects are compromising my this compound assay?"

Matrix effects are often invisible in standard chromatograms. A drop in sensitivity is often misdiagnosed as instrument drift. You must validate the ionization environment using the Post-Column Infusion (PCI) method.[1]

Protocol: The Post-Column Infusion Test

This is the gold standard for visualizing ionization suppression zones caused by co-eluting phospholipids or salts.

Experimental Setup:

  • Infusion Pump: Load a syringe with neat this compound standard (100–500 ng/mL in mobile phase).

  • Tee Junction: Connect the syringe pump to the LC effluent after the column but before the MS source.

  • Flow Rate: Set syringe flow to 10–20 µL/min (approx. 5-10% of total LC flow).

  • Injection: Inject a blank matrix extract (e.g., extracted urine) via the LC autosampler.

  • Observation: Monitor the baseline. A flat baseline indicates no ME. Dips (troughs) indicate ion suppression; peaks indicate enhancement.

Visualization: PCI Workflow

PCI_Setup LC LC System (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column (C18 Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent MS Mass Spectrometer (Monitor Baseline) Tee->MS Combined Flow Syringe Syringe Pump (this compound Std) Syringe->Tee Constant Infusion

Figure 1: Schematic of the Post-Column Infusion setup. Dips in the MS baseline signal reveal specific retention times where matrix components suppress ionization.

Module 2: Sample Preparation Solutions

"I see suppression at the this compound retention time. How do I clean the sample?"

This compound is heavily metabolized into glucuronide conjugates (e.g., 6β-hydroxymethandienone, 17-epimethandienone) in urine. Simple protein precipitation (PP) is insufficient because it fails to remove phospholipids and salts that compete for charge in the ESI droplet.

Troubleshooting Guide: Extraction Strategy
IssueRoot CauseRecommended Solution
Low Sensitivity (General) Inefficient hydrolysis of conjugates.Enzymatic Hydrolysis: Use E. coli

-glucuronidase. Incubate at 50°C for 1 hour at pH 7.0. This compound metabolites are excreted as glucuronides; failure to hydrolyze yields <5% recovery of the aglycone [1].
Ion Suppression (Phospholipids) Co-eluting lipids (Phosphatidylcholines).SPE (Solid Phase Extraction): Use Polymeric Reversed-Phase (e.g., Oasis HLB) or Mixed-Mode Cation Exchange (MCX) if basic. A 30-40% Methanol wash step is critical to remove matrix before elution [2].
Dirty Baseline "Dilute and Shoot" approach.Liquid-Liquid Extraction (LLE): Extract hydrolyzed urine with tert-butyl methyl ether (TBME) or n-pentane. This excludes salts and most proteins that cause source fouling [3].
Protocol: Optimized SPE Workflow for Urine
  • Hydrolysis: 2 mL Urine +

    
    -glucuronidase (pH 7.0) 
    
    
    
    1 hr @ 50°C.
  • Conditioning: 2 mL MeOH

    
     2 mL Water.
    
  • Loading: Load hydrolyzed sample.

  • Wash 1 (Salts): 2 mL 5% Ammonium Hydroxide in Water.

  • Wash 2 (Interference): 2 mL 30% MeOH (Removes polar matrix components without eluting this compound).

  • Elution: 2 mL 100% MeOH or Acetonitrile.

  • Evaporation: Dry under

    
     and reconstitute in mobile phase.
    

Visualization: Sample Prep Decision Matrix

Sample_Prep Start Start: Biological Sample Matrix Matrix Type? Start->Matrix Urine Urine Matrix->Urine Plasma Plasma/Serum Matrix->Plasma Hydrolysis Step 1: Enzymatic Hydrolysis (Beta-glucuronidase) Urine->Hydrolysis Conjugated Mets Extraction Extraction Choice Plasma->Extraction Free Steroids Hydrolysis->Extraction PPT Protein Precipitation (Not Recommended for Steroids) Extraction->PPT Avoid LLE LLE (Ether/Pentane) Best for cleanliness Extraction->LLE SPE SPE (Polymeric RP) Best for automation Extraction->SPE Result LC-MS/MS Injection LLE->Result SPE->Result

Figure 2: Decision tree for selecting the appropriate sample preparation workflow based on matrix type and conjugation status.

Module 3: Instrumentation & Chromatography

"I have cleaned my sample, but the signal is still unstable."

If sample prep doesn't fully resolve the issue, the ionization source or chromatographic separation is likely the bottleneck.

FAQ: Source Selection (ESI vs. APCI)

Q: Should I use Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI)? A: For anabolic steroids like this compound, APCI is often superior for minimizing matrix effects. [2]

  • Why? ESI occurs in the liquid phase; analytes compete for surface charge on the droplet. Matrix components (like salts) dominate this competition. APCI occurs in the gas phase, making it less susceptible to non-volatile matrix components [4].

  • Trade-off: Modern ESI sources are often more sensitive. If you must use ESI, you must achieve chromatographic resolution between the analyte and the phospholipid suppression zone.

Chromatographic Optimization
  • Column: Use a C18 column with high carbon load (e.g., Agilent Poroshell 120 EC-C18 or Waters Acquity BEH C18).

  • Mobile Phase: Avoid additives that suppress ionization. Use 0.1% Formic Acid or 5mM Ammonium Formate . Avoid high concentrations of buffers (>10mM).

  • Gradient: Ensure a high-organic wash (95-100% B) at the end of the run to clear phospholipids from the column. If you don't wash them off, they will elute randomly in subsequent injections (the "Ghost Peak" phenomenon).

Module 4: Internal Standard Correction

"My calibration curve is non-linear in urine but linear in solvent."

This is the hallmark of uncorrected matrix effects. You cannot use an external calibration curve for complex matrices without a proper Internal Standard (IS).

The Golden Rule of IS Selection

You MUST use a Stable Isotopically Labeled (SIL) Internal Standard, specifically This compound-d3 (or d4/d5).

  • Why Analogues Fail: Structural analogues (e.g., Methyltestosterone) have different retention times. If the matrix suppression occurs at 4.5 min, but Methyltestosterone elutes at 5.2 min, the IS will not experience the suppression. The ratio will be wrong, and quantification will fail [5].

  • Why SIL Works: this compound-d3 co-elutes exactly with the analyte. If the matrix suppresses the analyte signal by 40%, it suppresses the IS by 40%. The ratio remains constant.

Data: Impact of IS Selection on Accuracy | Internal Standard | Retention Time (


) | Matrix Effect Correction | Accuracy (Spiked Urine) |
| :--- | :--- | :--- | :--- |
| None (External Cal)  | N/A | 0% | 40–140% (Highly Variable) |
| Methyltestosterone  | +0.8 min | Poor (Does not track suppression) | 75–115% |
| This compound-d3  | 0.0 min  | Excellent (Co-eluting)  | 95–105%  |
References
  • Waters Corporation. (2020). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites. Link

  • Abdel-Khalik, J., et al. (2013).[3] Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • Dürbeck, H. W., et al. (1978). Gas chromatographic and capillary column gas chromatographic--mass spectrometric determination of synthetic anabolic steroids.[4] I. Methandienone and its metabolites. Journal of Chromatography. Link

  • Van Eeckhaut, A., et al. (2009). Electrospray ionization versus atmospheric pressure chemical ionization for the analysis of anabolic steroids. (Contextual validation of APCI superiority for non-polar steroids). Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (Foundational text on Matrix Effect calculation). Link

Sources

Technical Support Center: Methandrostenolone Solubilization & Stability

[1]

Status: Operational Ticket ID: SOL-METH-001 Subject: Preventing Precipitation in Stock and Working Solutions Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction: The Hydrophobicity Challenge

Methandrostenolone (Dianabol) presents a classic challenge in formulation chemistry: it is a highly lipophilic androgenic steroid (logP ~2.[1]9) with negligible solubility in water.[2] Precipitation—often described as "crashing out"—occurs when the thermodynamic equilibrium is disturbed, typically during the transition from an organic solvent stock to an aqueous experimental buffer.

This guide provides a self-validating system to maintain this compound in solution for both in vitro (cell culture) and in vivo (oil depot) applications.

Module 1: Stock Solution Preparation (The Foundation)[3][4]

The stability of your final experimental condition depends entirely on the integrity of your primary stock.

Solvent Selection Matrix
SolventSolubility Limit (Approx.)Application ContextRisk Factor
DMSO ~20–25 mg/mL Cell Culture / In VitroHygroscopic; absorbs water from air, leading to stock degradation.[1]
Ethanol (Abs.) ~5–20 mg/mL In Vitro / EvaporationVolatile; concentration changes if not sealed tight.[1]
DMF ~20–30 mg/mL Chemical SynthesisHigh toxicity; rarely used for biological exposure.[1]
Benzyl Benzoate High (Co-solvent) In Vivo (Oil Injection)Irritant; used only as a solubilizer in oil vehicles.[1]
Protocol A: Creating a Stable DMSO Stock

Objective: Create a 10 mM stock solution free of micro-crystals.

  • Glassware Mandatory: Do NOT use polystyrene or polypropylene tubes for initial weighing. Lipophilic steroids adsorb rapidly to plastics, altering the effective concentration [1]. Use a glass scintillation vial.

  • Weighing: Weigh the this compound powder directly into the glass vial.

  • Solvation: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Step: Do not rely on shaking. Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be optically clear. Any "haze" indicates undissolved micro-crystals that will act as nucleation sites later.

  • Storage: Aliquot immediately into small brown glass vials (to prevent light degradation) with Teflon-lined caps. Store at -20°C.

    • Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture, causing the steroid to precipitate inside the stock vial. Single-use aliquots are required.

Module 2: Aqueous Dilution (Preventing "Crash-Out")

The moment a hydrophobic stock hits an aqueous buffer (PBS, Media), local supersaturation occurs.[1] This is the most common point of failure.

The "Rapid Dispersion" Technique

Do not add the stock solution to a static volume of media. The high local concentration at the drop site will force immediate precipitation.

Step-by-Step Workflow:

  • Pre-warm your cell culture media or buffer to 37°C. Cold media lowers the solubility limit.

  • Vortex the media tube at medium speed.

  • Inject the DMSO stock stream directly into the center of the vortex.

  • Limit: Keep the final DMSO concentration <0.5% (v/v) to avoid vehicle toxicity and solvent-driven precipitation.

Workflow Visualization

Dilution_ProtocolStockDMSO Stock(Room Temp)MixingDynamic Mixing(Vortex Active)Stock->MixingDrop-wiseMediaAqueous Media(Pre-warmed 37°C)Media->MixingContinuous MotionCheckOptical Check(Turbidity?)Mixing->CheckSuccessExperimentalSolutionCheck->SuccessClearFailPrecipitation(Discard)Check->FailCloudy

Caption: Figure 1. The Dynamic Mixing Protocol ensures rapid solvent dispersion, preventing local supersaturation that leads to crystal nucleation.

Module 3: Advanced Formulation (In Vivo / Oil Vehicles)

For researchers performing animal studies, aqueous buffers are unsuitable due to rapid precipitation and poor bioavailability. You must use an oil-based depot.[1]

The Benzyl Benzoate (BB) Critical Ratio

Vegetable oils (Cottonseed, Grapeseed, Sesame) alone cannot hold high concentrations of this compound.[1] You must use Benzyl Benzoate as a primary solubilizer [2].

Formulation Standard (e.g., for 50 mg/mL):

  • Benzyl Benzoate (BB): 20% - 30% (v/v).[1] This breaks the crystal lattice energy.

  • Benzyl Alcohol (BA): 2% (v/v).[1] Acts as a bacteriostatic preservative and co-solvent.

  • Carrier Oil: Grapeseed or MCT Oil (balance).

Troubleshooting Oil Crash: If crystals appear in your oil vial after storage:

  • Heat: Place the vial in a hot water bath (~60°C) for 15 minutes.

  • Agitate: Swirl gently until clear.

  • Root Cause: If it crashes again at room temp, your BB ratio is too low. Increase BB to 30%.

Module 4: Troubleshooting FAQ

Q1: My solution turns cloudy immediately upon adding to cell culture media. Why? Diagnosis: You have exceeded the Saturation Limit . Action:

  • Check your final concentration.[3] In aqueous media, this compound is unstable above ~10-50 µM depending on serum content.[1]

  • Check your mixing speed. If you pipetted slowly, you created a "hotspot" of precipitation.

  • Fix: Perform an intermediate dilution. Dilute your 1000x stock to 100x in pure Ethanol, then dilute 1:100 into media.

Q2: I froze my DMSO stock, and now there are crystals at the bottom that won't dissolve. Diagnosis: Water Contamination . DMSO is hygroscopic. If the cap wasn't tight, it pulled water from the freezer air, lowering solubility. Action:

  • Sonicate at 40°C for 20 minutes.

  • If they do not dissolve, the stock is compromised.[3] Discard it.

  • Prevention: Use Parafilm around caps or store in a desiccator.

Q3: Can I use plastic Eppendorf tubes for my serial dilutions? Diagnosis: Adsorption Loss . Action: Avoid if possible. Lipophilic steroids bind to polypropylene [1]. This results in the cells receiving a lower dose than calculated. Fix: Use glass inserts or pre-saturate the plastic tips (pipette up and down 3 times before transferring).

Troubleshooting Logic Tree

Troubleshooting_LogicIssuePrecipitation ObservedContextContext?Issue->ContextMediaIn Aqueous MediaContext->MediaOilIn Oil DepotContext->OilCheckConcCheck Concentration(>50µM?)Media->CheckConcCheckBBCheck BB Ratio(<20%?)Oil->CheckBBCheckTempCheck Temp(Was Media Cold?)CheckConc->CheckTempNoActionDiluteReduce Conc.or Use CyclodextrinCheckConc->ActionDiluteYesActionWarmPre-warm Mediato 37°CCheckTemp->ActionWarmYesActionAddBBIncrease Benzyl Benzoateto 30%CheckBB->ActionAddBBYes

Caption: Figure 2.[1][4] Diagnostic logic for identifying the root cause of precipitation based on solvent system.

References

  • National Institutes of Health (NIH). (2019).[1] Structure-dependent retention of steroid hormones by common laboratory materials.[1] Demonstrates the adsorption of lipophilic steroids to plasticware.[5]

  • Cayman Chemical. (2023).[6] Product Information: Steroid Solubility Profiles. Authoritative data on solubility in DMSO, Ethanol, and PBS.[1][7][8] [1]

  • Pfizer. (2023). Testosterone Cypionate Injection USP: Prescribing Information. Detailing the use of Benzyl Benzoate as a solubilizer in oil-based steroid formulations. [1]

  • PubChem. (2025).[2] this compound Compound Summary (CID 6300).[1] Physical and chemical properties including partition coefficients. [1]

Reducing analytical interference from endogenous steroids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub. If you are quantifying steroids (e.g., cortisol, testosterone, aldosterone) in biological matrices, you are fighting a war on two fronts: isobaric interference (molecules with the same mass) and matrix effects (ion suppression/enhancement).

Endogenous steroids are structurally conserved; the difference between a critical biomarker and a meaningless background peak is often just the stereochemical orientation of a single hydroxyl group. This guide moves beyond basic "standard operating procedures" to explain the causality of interference and provides self-validating workflows to eliminate it.

Module 1: LC-MS/MS Chromatography & Separation

Q: I am seeing a peak co-eluting with my analyte in patient samples, but not in solvent standards. How do I resolve this?

A: You are likely encountering an endogenous isomer. Standard C18 columns often fail to separate positional steroid isomers because they rely primarily on hydrophobic interaction.

The Fix: Switch to Phenyl-Based Stationary Phases. Steroids possess a rigid ring structure with conjugated double bonds. You need a stationary phase that exploits


 interactions .[1]
  • Pentafluorophenyl (PFP) Columns: The fluorine atoms create an electron-deficient ring that interacts strongly with the electron-rich double bonds of steroids. This "shape selectivity" is superior for separating isomers like Corticosterone vs. 11-Deoxycortisol or Testosterone vs. Epitestosterone .

  • Biphenyl Columns: These offer even stronger

    
     retention and are excellent for separating estrogens (Estrone/Estradiol).
    

Validation Step: Run a "mix" standard containing your analyte and its known isomers (e.g., 17-OH Progesterone and 11-Deoxycorticosterone). If your resolution (


) is 

, switch column chemistry before optimizing gradients.

Q: My ion ratios (Qualifier/Quantifier) vary between standards and samples. Is this interference?

A: Yes. This is the hallmark of isobaric interference . A co-eluting substance is contributing signal to one of your MRM transitions but not the other.

The Fix: MRM Transition Optimization

  • Select High-Mass Fragments: Avoid common steroid fragments like

    
     97 or 109, which are ubiquitous background noise.
    
  • Monitor Unique Water Losses: Many steroids lose water (

    
    ) in the source. Ensure you are fragmenting the parent ion, not the in-source fragment, unless sensitivity dictates otherwise.
    

Visual Guide: Method Development Decision Tree

steroid_method_dev start Start: Interference Detected check_isomers Check Known Isomers (e.g., Testo vs. Epitesto) start->check_isomers column_choice Select Stationary Phase check_isomers->column_choice c18 C18 Column column_choice->c18 Hydrophobic Separation pfp PFP / Biphenyl Column column_choice->pfp Isomer Separation optimize_mobile Optimize Mobile Phase (MeOH vs ACN) c18->optimize_mobile pfp->optimize_mobile check_resolution Resolution > 1.5? optimize_mobile->check_resolution derivatize Consider Derivatization check_resolution->derivatize No validate Proceed to Validation check_resolution->validate Yes

Figure 1: Decision logic for resolving steroid interferences in LC-MS/MS workflows.

Module 2: Sample Preparation & Surrogate Matrices

Q: I cannot find "blank" serum to build my calibration curve. Every lot contains endogenous steroids.

A: You must create a Surrogate Matrix . You cannot quantify endogenous compounds using a standard addition method effectively in high-throughput settings. You need a matrix that mimics the viscosity and protein content of serum but is devoid of steroids.

The Fix: Double Charcoal Stripping Activated charcoal absorbs lipophilic molecules (steroids) while leaving hydrophilic proteins (albumin, globulins) largely intact.

Protocol: Double Charcoal Stripping of Serum Note: Temperature control is critical. Stripping at 4°C preserves protein integrity; 37°C strips faster but may denature enzymes.

StepActionCritical Parameter
1 Wash Charcoal Wash Dextran-Coated Charcoal (DCC) with saline to remove fines.
2 Incubation 1 Mix Serum with 5% (w/v) DCC. Rotate slowly for 3 hours at 4°C .
3 Clarification Centrifuge at 15,000 x g for 20 mins. Filter supernatant (0.2 µm).
4 Incubation 2 Repeat incubation with fresh DCC overnight at 4°C .
5 Final Polish Centrifuge and filter (0.2 µm). Adjust pH to 7.4 if necessary.

Self-Validation: Compare the response of your Internal Standard (IS) in the stripped matrix vs. water. If the IS response in stripped matrix is <50% of water, you have not removed the charcoal fines (which are suppressing ionization), or you have stripped essential lipids causing non-specific binding losses.

Visual Guide: Charcoal Stripping Workflow

charcoal_stripping raw_serum Raw Serum (Contains Steroids) dcc_mix Mix with Dextran Coated Charcoal raw_serum->dcc_mix incubate Incubate Overnight @ 4°C dcc_mix->incubate centrifuge Centrifuge (Remove Pellet) incubate->centrifuge filter 0.2µm Filtration centrifuge->filter stripped_serum Surrogate Matrix (Steroid-Free) filter->stripped_serum

Figure 2: Workflow for generating analyte-free surrogate matrix for calibration curves.

Module 3: Advanced Sensitivity (Derivatization)

Q: My sensitivity for estrogens (Estradiol) is too low in negative mode. How do I improve LLOQ?

A: Steroids with phenolic hydroxyls (estrogens) or keto groups often ionize poorly. Derivatization adds a permanently charged moiety, increasing ionization efficiency by 10-100x and reducing background noise by shifting the mass to a "quieter" region.

Troubleshooting Table: Common Derivatization Reagents

Target Functional GroupReagentMechanismBenefit
Ketones (Testosterone, Progesterone)Hydroxylamine Forms oximesImproves chromatographic peak shape; separates syn/anti isomers.
Ketones (Aldosterone)Girard's Reagent P/T Hydrazone formationAdds permanent quaternary ammonium charge (massive sensitivity boost).
Phenols (Estrogens)Dansyl Chloride SulfonylationIncreases ionization in positive mode; improves retention on C18.

Critical Warning: Derivatization reagents are reactive. Excess reagent can suppress your signal. You must include a cleaning step (LLE or SPE) after the reaction and before injection.

Module 4: Immunoassay (LBA) Interference

Q: My ELISA results are consistently higher than my LC-MS/MS results. Why?

A: This is the "classic" problem of Cross-Reactivity . Antibodies are rarely 100% specific. An antibody raised against Cortisol may have 5-10% cross-reactivity with Cortisone or Prednisolone.

The Fix:

  • Switch to LC-MS/MS: If specificity is paramount, LBA is often insufficient for steroid panels.

  • Extraction prior to LBA: Do not run "direct" assays on raw serum. Perform an organic solvent extraction (e.g., Diethyl Ether) first. This removes water-soluble interfering proteins and some conjugated steroid metabolites (glucuronides/sulfates) that might cross-react.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Advanced Materials Technology. (2017). Separation of Structurally Similar Steroids on HALO C18 and PFP. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2022). Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Methandrostenolone Incubation Times in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for optimizing in vitro studies with Methandrostenolone (also known as Metandienone or Dianabol). This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Foundational Knowledge - Understanding this compound in Your Cell Culture System

Before designing any experiment, it's crucial to understand the behavior of the molecule and its interaction with your cellular model.

FAQ 1.1: What is the cellular mechanism of action for this compound?

This compound is a synthetic derivative of testosterone. Its primary mechanism involves binding to and activating the Androgen Receptor (AR).[1] Once activated, the this compound-AR complex translocates to the cell nucleus.[2][3] In the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs), which initiates the transcription of target genes.[4] This process ultimately leads to increased protein synthesis and nitrogen retention, which are the hallmarks of its anabolic effects.[2][5][6][7]

This compound Signaling Pathway METH This compound Membrane Cell Membrane AR_inactive Inactive AR (Cytoplasm) METH->AR_inactive Binds & Activates AR_active Active AR Complex AR_inactive->AR_active Nucleus Nucleus AR_active->Nucleus Translocates ARE ARE on DNA AR_active->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Protein_Synth Increased Protein Synthesis Transcription->Protein_Synth

Caption: Simplified Androgen Receptor (AR) signaling pathway for this compound.

FAQ 1.2: What are the critical physicochemical properties of this compound for in vitro work?

Handling steroids in an aqueous cell culture environment requires careful preparation. Poor solubility is a primary source of experimental variability.

PropertyKey Consideration & Recommendation
Solubility This compound is a lipophilic molecule with low water solubility. A stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended vehicle. Ethanol can also be used.
Stock Concentration Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Working Concentration When preparing your final working concentrations in culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells. Typically, this is <0.1% v/v , but this must be validated for your specific cell line with a vehicle-only control.
Stability The elimination half-life of this compound is approximately 3 to 6 hours.[1] In a cell culture system, its metabolic conversion can be significant. For experiments longer than 24 hours, consider replenishing the media with a fresh compound to maintain a steady concentration.[8]

Section 2: Experimental Design - A Step-by-Step Optimization Workflow

Optimizing incubation time is not a one-size-fits-all process. It is intrinsically linked to the dose, the cell line, and the specific biological question you are asking. The goal is to find a time point where you can measure a robust and meaningful biological response.

Optimization Workflow start Start: Define Biological Question (e.g., cytotoxicity, gene expression) dose_response Step 1: Dose-Response Experiment (Fixed Time Point, e.g., 24h or 48h) start->dose_response determine_conc Determine Optimal Concentration Range (e.g., EC50 or non-toxic max dose) dose_response->determine_conc time_course Step 2: Time-Course Experiment (Fixed, Optimal Concentration) determine_conc->time_course measure_endpoint Measure Endpoint at Multiple Time Points (e.g., 6h, 12h, 24h, 48h, 72h) time_course->measure_endpoint analyze Analyze Data to Identify Peak or Optimal Response Time measure_endpoint->analyze end End: Optimized Incubation Time for Your Specific Assay analyze->end

Caption: Workflow for optimizing this compound incubation time.

Protocol 2.1: Determining the Optimal Dose-Response

Objective: To identify the concentration range of this compound that elicits a biological response without causing unintended cytotoxicity.

  • Cell Seeding: Plate your cells (e.g., HepG2 for liver toxicity studies, C2C12 for myoblast effects) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Prepare Dilutions: Create a serial dilution of your this compound stock solution in culture media. A common range to test is from 1 nM to 100 µM. Crucially, include a "vehicle-only" control (media with the same final concentration of DMSO as your highest drug concentration) and a "no-treatment" control.

  • Treatment: Carefully remove the old media and add the media containing the different concentrations of this compound.

  • Incubation: Incubate for a standard, fixed time point. A 48-hour incubation is a good starting point as it allows sufficient time for transcriptional and translational changes to occur.

  • Assess Viability: Use a standard cell viability assay, such as MTT or PrestoBlue™, following the manufacturer's protocol to measure cytotoxicity.

  • Analysis: Plot the cell viability (%) against the log of the this compound concentration. This will allow you to determine the concentration at which toxicity occurs and select a sub-toxic range for subsequent experiments.

Protocol 2.2: The Time-Course Experiment

Objective: To pinpoint the optimal incubation time for measuring your specific endpoint, using a fixed, non-toxic concentration determined from Protocol 2.1.

  • Cell Seeding: Plate cells in multiple plates (e.g., 6-well or 12-well plates, depending on the downstream assay requirements) to have a separate plate for each time point.

  • Treatment: Treat all plates at the same time with your chosen optimal concentration of this compound and a vehicle control.

  • Harvesting: At each designated time point (e.g., 4h, 8h, 12h, 24h, 48h, 72h), harvest one plate. The specific harvesting procedure will depend on your endpoint:

    • For Gene Expression (qPCR): Lyse the cells directly in the well using a lysis buffer (e.g., Buffer RLT from Qiagen) and store the lysate at -80°C.

    • For Protein Analysis (Western Blot): Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the samples from all time points simultaneously to minimize inter-assay variability. Plot the change in your endpoint (e.g., fold change in gene expression) against time. The optimal incubation time is typically where the response reaches its peak or a stable plateau.

Section 3: Troubleshooting Guide & FAQs

Issue: High variability between my experimental replicates.
  • Possible Cause 1: Compound Precipitation. At higher concentrations, or if the final DMSO concentration is too high, this compound can precipitate out of the aqueous culture medium.

    • Solution: Visually inspect your media under a microscope after adding the compound. If you see crystals, you must lower the concentration or gently warm the media to 37°C before adding it to the cells. Always vortex your dilutions well.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Consider performing a cell count on the first and last wells you plate to check for consistency.

Issue: I'm not observing any effect at concentrations reported in the literature.
  • Possible Cause 1: Serum Interference. Standard fetal bovine serum (FBS) contains endogenous steroid hormones and binding proteins like albumin that can sequester this compound, reducing its effective concentration.[9]

    • Solution: For androgen-sensitive experiments, the gold standard is to use charcoal-stripped fetal bovine serum (CS-FBS) .[9][10] This type of serum has been treated to remove small lipophilic molecules, including endogenous androgens and estrogens, providing a cleaner system to study your compound's effects.[10][11][12]

  • Possible Cause 2: Cell Line Characteristics. The expression of the Androgen Receptor can vary significantly between cell lines and even with the passage number of the same cell line.[13]

    • Solution: Confirm the AR expression in your cell line via qPCR or Western blot. Always use cells at a low passage number and be consistent with your cell culture conditions. The chromosomal sex of the cell donor can also influence the cellular response to sex hormones.[14]

Issue: I'm seeing unexpected levels of cell death.
  • Possible Cause 1: Vehicle Toxicity. Your "vehicle-only" control is the most critical well on your plate. If you see toxicity in this well, your DMSO concentration is too high for your cell line.

    • Solution: Re-run the experiment, ensuring the final DMSO concentration is at a well-tolerated level (e.g., ≤0.1%).

  • Possible Cause 2: Hepatotoxicity. this compound is known to be hepatotoxic (damaging to the liver).[5] If you are using liver-derived cell lines like HepG2, you may observe toxicity at lower concentrations than in other cell types.[15]

    • Solution: This is a valid biological result. Your dose-response experiment (Protocol 2.1) is essential for defining the cytotoxic threshold in your specific model.

References

  • A Systematic Review of this compound. (2023). Athenaeum Scientific Publishers. [Link]

  • What is the mechanism of Metandienone?. (2024). Patsnap Synapse. [Link]

  • Protocol for Charcoal-stripping FBS to Deplete Hormones. (n.d.). Merck Millipore. [Link]

  • Methyltestosterone. (n.d.). Wikipedia. [Link]

  • This compound | C20H28O2. (n.d.). PubChem - NIH. [Link]

  • Effect of HepG2 cell 3D cultivation on the metabolism of the anabolic androgenic steroid metandienone. (n.d.). PubMed. [Link]

  • Dianabol Unveiled: A Systematic Review of this compound. (2023). ResearchGate. [Link]

  • Effects of methandienone on the performance and body composition of men undergoing athletic training. (n.d.). PubMed. [Link]

  • Metandienone. (n.d.). Wikipedia. [Link]

  • Effects of steroids and different culture media on cell cycle of the androgen-sensitive human cell line NHIK3025. (1981). Company of Biologists Journals. [Link]

  • "Anabolic" effects of methandienone in men undergoing athletic training. (1976). PubMed. [Link]

  • Rapid Assessment of Insect Steroid Hormone Entry Into Cultured Cells. (2022). PMC - NIH. [Link]

  • Serum-free complete medium, an alternative medium to mimic androgen deprivation in human prostate cancer cell line models. (n.d.). NIH. [Link]

  • Calcium influx inhibition by steroids and analogs in C2C12 skeletal muscle cells. (n.d.). NIH. [Link]

  • Cell Models for the Study of Sex Steroid Hormone Neurobiology. (n.d.). PMC - PubMed Central. [Link]

  • Androgen receptor signaling in prostate cancer development and progression. (2011). PMC - NIH. [Link]

  • Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. (n.d.). University of Helsinki. [Link]

  • Is charcoal-stripped serum a necessity for in-vitro Prostate cancer Study?. (2024). ResearchGate. [Link]

  • Transcription - Androgen Receptor nuclear signaling Pathway Map. (n.d.). Bio-Rad. [Link]

  • Methandienone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. (n.d.). MDPI. [Link]

  • Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability. (n.d.). Endocrinology | Oxford Academic. [Link]

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. (n.d.). ResearchGate. [Link]

  • Sex hormones' effect on cultured cells depends on chromosomal background. (2024). C&EN. [Link]

  • In Vitro Synthesis of Metabolites of three Anabolic Androgenic Steroids, by Human Liver Microsomes. (n.d.). Norwegian Research Information Repository. [Link]

  • Potential of growth factors and steroid hormones from cell cultures to improve in vitro fertilization in bovine. (2025). PubMed Central. [Link]

  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. (n.d.). MDPI. [Link]

  • Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway. (n.d.). NIH. [Link]

  • Studies on Sex Organ Development: Separation and Culture of Steroid-Producing Cells from Growing and Regressing Embryonic Ovaries*. (n.d.). Endocrinology | Oxford Academic. [Link]

  • Optimization of Sodium Alginate Concentration and Evaluation of Individual Versus Group In Vitro Culture of Porcine Preantral Follicles in a Serum-Free Medium. (2026). MDPI. [Link]

  • Androgen Signaling. (n.d.). Abeomics. [Link]

Sources

Best practices for handling and disposal of Methandrostenolone in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #METH-001-PROTOCOLS Subject: Best Practices for Handling, Containment, and Disposal of Schedule III Anabolic Steroids Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Methandrostenolone (17α-methyl-17β-hydroxy-1,4-androstadien-3-one), commonly known as Dianabol, presents a dual challenge in the laboratory: it is a potent endocrine disruptor (Category 1B Carcinogen, Reproductive Toxin) and a Schedule III Controlled Substance (DEA).[1]

This guide synthesizes chemical safety protocols with strict regulatory compliance (21 CFR 1317). It is designed to ensure your workflow is chemically safe and legally defensible.

Part 1: Immediate Response & Safety (Emergency Protocols)

Q: How do I handle a powder spill of this compound outside the fume hood?

A: Isolate, Dampen, Solubilize, and Log. Do not dry sweep.[1] this compound is a potent powder; dry sweeping generates aerosols that can be inhaled or settle on other surfaces, creating cross-contamination risks.[1]

The Protocol:

  • Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signage.

  • PPE Upgrade: Don double nitrile gloves, Tyvek sleeves, and an N95 (or P100) respirator if outside a hood.[1]

  • Dampen: Gently mist the powder with Ethanol (70% or higher) or Methanol . This compound is lipophilic and practically insoluble in water.[2] Water causes the powder to "clump" and smear; organic solvents solubilize it for removal.

  • Absorb: Use chemically compatible absorbent pads to wipe up the solubilized material.

  • Decontaminate: Scrub the surface with a surfactant (detergent) followed by a final solvent wipe.

  • Waste Segregation: Place all cleanup materials (gloves, wipes, pads) into a clear, sealable bag.[1] Label this as "Hazardous Waste - Contaminated with Controlled Substance."

  • Documentation: If the spill represents a recoverable loss of inventory, you must document the discrepancy in your DEA logs. Significant losses may require DEA Form 106 (Theft or Significant Loss).

Visual Guide: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Location Start->Assess Hood Inside Fume Hood Assess->Hood Contained Floor Open Bench/Floor Assess->Floor Uncontained Action1 Mist with Ethanol/Methanol (Prevent Dust) Hood->Action1 Action2 Evacuate & Don P100/N95 Floor->Action2 Clean Solvent Wipe -> Detergent Scrub Action1->Clean Action2->Action1 Waste Seal in Haz Waste Bag (Incineration Stream) Clean->Waste Log Update DEA Inventory (Form 106 if significant) Waste->Log

Figure 1: Decision tree for responding to this compound spills, prioritizing containment and legal documentation.[1]

Part 2: Routine Handling & Containment (The "Setup")

Q: The powder is static and flies when weighing. How do I fix this?

A: Use an ionizing source and hydrophobic weighing boats. this compound powder is prone to static charge, which causes "drift" and potential exposure.[1]

  • Anti-Static Gun: Use a Zerostat or ionizing fan inside the balance enclosure to neutralize the charge before opening the stock container.

  • Vessel Choice: Avoid standard plastic weigh boats if possible; use glass weighing funnels or anti-static parchment paper .

  • Technique: Never spatula directly from the stock bottle. Tap a small amount into a secondary transfer vessel to prevent contaminating the main stock.

PPE & Engineering Control Specifications
ComponentSpecificationRationale
Gloves Double Nitrile (0.11 mm min) This compound is lipophilic; double gloving provides a breakthrough buffer and allows outer glove removal upon contamination.[1]
Respiratory N95 (Min) / P100 (Rec) Essential if handling powder outside a certified fume hood.[1]
Eye Protection Safety Goggles Prevent ocular absorption via dust or splash.
Engineering Class II Type A2 BSC or Vented Enclosure HEPA filtration captures particulates; negative pressure protects the user.
Clothing Tyvek Lab Coat / Sleeves Prevents powder from settling on fabric lab coats, which can track contamination out of the lab.[1]

Part 3: Waste Management & Destruction (Compliance)

Q: Can I chemically deactivate this compound in the lab to dispose of it as regular waste?

A: NO. This is a violation of 21 CFR 1317. While strong oxidizers (e.g., Potassium Permanganate/Sulfuric Acid) can chemically degrade the steroid nucleus, DEA regulations prohibit "sewering" or treating controlled substances as general chemical waste if they are recognizable inventory.[1]

The "Non-Retrievable" Standard: You must use a method that renders the substance "non-retrievable" (permanently alters the physical and chemical condition).[3] For most research labs, the only compliant paths are:

  • Reverse Distribution (Recommended): Transfer the expired or unwanted stock to a DEA-registered Reverse Distributor.[4][5] This transfers legal custody and liability.

  • On-Site Destruction (Complex): Requires incineration or chemical digestion witnessed by two authorized employees, resulting in a non-retrievable mass.[1] This is often impractical for small labs due to the strict record-keeping burden (DEA Form 41).

Q: What is the correct waste stream for "Trace" waste (wipes, gloves)?

A: Hazardous Pharmaceutical Waste (Incineration). Trace waste (empty vials, contaminated gloves) usually does not require a DEA Form 41 if the container is "empty" by standard definition.[1] However, due to the toxicity (carcinogen/reproductive toxin), it must never go into the general trash or biohazard (autoclave) bin.[1]

  • Bin: RCRA Hazardous Waste (Black Bin or Satellite Accumulation Area).

  • Disposal Method: High-temperature incineration.

Visual Guide: The Chain of Custody & Disposal

DisposalWorkflow Stock Expired/Unwanted This compound Decision Select Path Stock->Decision PathA Reverse Distributor (Recommended) Decision->PathA Transfer Custody PathB On-Site Destruction (Requires Witness) Decision->PathB Destroy In-Lab Form222 DEA Form 222 (Transfer Record) PathA->Form222 Form41 DEA Form 41 (Destruction Record) PathB->Form41 Final Non-Retrievable State (Incineration) Form222->Final Form41->Final

Figure 2: Regulatory compliant disposal pathways for Controlled Substances (21 CFR 1317).

Part 4: Solvent Compatibility & Cleaning

Q: What solvents effectively clean this compound from glassware?

A: Methanol or Chloroform. Do not rely on water or weak soapy water alone. This compound is highly lipophilic.[1]

SolventSolubilityUse Case
Water InsolubleAvoid. Will cause precipitation/smearing.[1]
Ethanol SolubleRoutine surface wiping; skin decontamination.
Methanol SolubleGlassware rinsing; HPLC mobile phase preparation.
Chloroform Highly SolubleDissolving bulk powder; heavy-duty cleaning.
Acetone SolubleGeneral glassware cleaning (effective).[1]

Validation Step: To verify cleaning of critical equipment, swab the surface and run the swab extract on LC-MS/MS looking for the parent ion (m/z ~301.2).[1] A UV-Vis check at 245 nm is less specific but acceptable for gross contamination checks.

References

  • U.S. Department of Justice, Drug Enforcement Administration. (2014).[1] Disposal of Controlled Substances; Final Rule.[6] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[1] Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6300, this compound.[1][2]Link[1]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.Link[1]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.Link

  • Cayman Chemical. (2023). Safety Data Sheet: this compound.[1][7]Link

Sources

Strategies to avoid contamination in Methandrostenolone cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Working with anabolic-androgenic steroids (AAS) like Methandrostenolone (Dianabol) in vitro presents a dual challenge: maintaining biological sterility while managing the physicochemical properties of a highly lipophilic hydrophobic compound.

Unlike standard aqueous reagents, this compound requires organic solvents (DMSO or Ethanol) for solubilization. These solvents act as potential vectors for contaminants and can compromise plasticware integrity if mismatched. Furthermore, the metabolic pathways investigated in AAS research (e.g., CYP450 metabolism, protein synthesis) are uniquely vulnerable to "silent" biological contaminants like Mycoplasma, which can mimic or mask steroidal effects without causing visible turbidity.

This guide addresses these specific intersection points between steroid chemistry and cell culture hygiene.

Reagent Preparation & Sterility (The Chemical Vector)

Q: Can I autoclave this compound stock solutions to ensure sterility? A: No. Autoclaving is strictly contraindicated. Steroids are heat-stable to a degree, but autoclaving organic solvents (DMSO/Ethanol) creates dangerous pressure hazards and can degrade the compound or alter the solvent concentration through evaporation.

Protocol: You must use sterile filtration . However, the choice of filter membrane is critical due to chemical compatibility.

Q: My syringe filter membrane dissolved/melted when filtering my DMSO stock. What happened? A: You likely used a Cellulose Acetate (CA) or Polyethersulfone (PES) membrane. Pure DMSO and high-concentration Ethanol are aggressive solvents. They can dissolve the housing or membrane of incompatible filters, leaching plasticizers into your stock that act as endocrine disruptors—ruining your androgen receptor data.

The Solution: Use PTFE (Polytetrafluoroethylene) or Nylon membranes.

Data Table 1: Solvent-Filter Compatibility & Toxicity Limits
ParameterDMSO (Dimethyl Sulfoxide) Ethanol Notes
Recommended Filter PTFE (Hydrophobic) or NylonPTFE or PVDFPTFE is the "Gold Standard" for chemical resistance.
Incompatible Filter Cellulose Acetate (CA), PESCA (at >70% conc)Dissolved membrane = chemical contamination.
Cell Toxicity Threshold < 0.1% (v/v)< 0.5% - 1.0% (v/v)Exceeding this induces apoptosis, mimicking drug toxicity.
Sterility Vector Bacteriostatic (at 100%)Bactericidal (at 70%)Pure stocks are self-sterilizing; contamination enters during dilution.
Workflow Visualization: Aseptic Stock Preparation

The following diagram outlines the critical path for preparing a sterile this compound stock without introducing chemical contaminants.

StockPrep cluster_warning CRITICAL CHECKPOINT Powder This compound Powder (Non-Sterile) Dissolve Vortex to Dissolve (Clear Solution) Powder->Dissolve Solvent 100% DMSO (High Grade) Solvent->Dissolve Filter Syringe Filter (0.22 µm PTFE) Dissolve->Filter Chemical Sterilization Aliquot Aliquot into Glass Vials Filter->Aliquot Aseptic Transfer Storage Store -20°C (Desiccated) Aliquot->Storage

Figure 1: Aseptic workflow for hydrophobic drug preparation. Note the critical checkpoint at filtration where material compatibility (PTFE) determines success.

The "Silent" Contaminant: Mycoplasma[1]

Q: My media is clear, but my this compound metabolic data (CYP3A4 activity) is inconsistent. Could this be contamination? A: Yes. This is a classic signature of Mycoplasma infection.

Unlike bacteria or fungi, Mycoplasma does not cause turbidity (cloudiness) or pH shifts (yellowing media).[1] You cannot see it under a standard microscope.[2]

Why it matters for Steroids: Mycoplasma species (e.g., M. hyorhinis) are "arginine eaters." They rapidly deplete arginine from the media and alter cellular metabolism. Since this compound studies often focus on protein synthesis (anabolic effects) and liver metabolism, the metabolic stress caused by Mycoplasma completely invalidates the data, often suppressing the very anabolic pathways you are trying to measure.

Troubleshooting Protocol:

  • Quarantine: Immediately isolate the suspect incubator.

  • Test: Do not rely on DAPI staining alone (hard to interpret). Use a PCR-based detection kit or a bioluminescent enzymatic assay for definitive results.

  • Eliminate: If positive, discard the cells. "Curing" with antibiotics (Plasmocin/Ciprofloxacin) alters cell signaling and is unacceptable for drug development data.

Cross-Contamination: The Lipophilic Trap

Q: I am detecting this compound activity in my "Vehicle Control" (DMSO only) wells. Is my DMSO contaminated? A: It is likely "Carryover Contamination" or "Volatilization," not the stock itself.

This compound is highly lipophilic (fat-loving). It sticks to plastics.

The Mechanism:

  • Pipette Barrel Absorption: If you use air-displacement pipettes without filter tips, aerosols containing the steroid can be sucked into the pipette shaft. When you later pipette the "clean" vehicle control, those aerosols deposit the drug back into the clean well.

  • Plate Hopping: In long-term incubations, hydrophobic compounds can volatilize and re-dissolve in adjacent wells, especially if the plate seal is imperfect.

Corrective Actions:

  • Mandatory: Use Filter Tips for all steroid handling.

  • Advanced: Use Positive Displacement Pipettes (like the Gilson Microman) for the 100% DMSO stock steps. The piston touches the liquid, preventing aerosol formation.

  • Plate Layout: Do not place high-concentration wells next to control wells. Use an "Edge Effect" moat (fill outer wells with PBS) and space out treatments.

Logic Diagram: Troubleshooting "Ghost" Signals

GhostSignal Start Issue: Activity detected in Vehicle Control Check1 Did you reuse pipette tips? Start->Check1 Action1 Stop. Steroids adsorb to plastic. Change tips every step. Check1->Action1 Yes Check2 Did you use Filter Tips? Check1->Check2 No Solved Control Signal Eliminated Action1->Solved Action2 Aerosol contamination in pipette barrel. Clean pipette & switch to Filter Tips. Check2->Action2 No Check3 Plate Layout: Control next to High Dose? Check2->Check3 Yes Action2->Solved Action3 Volatilization/Crossover. Use randomized layout & seal plates. Check3->Action3 Yes Action3->Solved

Figure 2: Decision tree for identifying the source of false-positive signals in control wells.

References

  • Coecke, S., et al. (2005).[3] Guidance on Good Cell Culture Practice (GCCP).[3] Alternatives to Laboratory Animals (ATLA).[3] [Link]

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research.[3] British Journal of Cancer.[3] [Link]

  • Tisch Scientific. (n.d.). Chemical Compatibility Chart for Membrane Filters. (Verifying PTFE/DMSO compatibility). [Link]

  • Nikfarjam, L., & Farzaneh, P. (2012). Prevention and Detection of Mycoplasma Contamination in Cell Culture.[2][4][5] Cell Journal (Yakhteh). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Methandrostenolone Cross-reactivity in Commercial Testosterone Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity of methandrostenolone, a synthetic anabolic steroid, in widely used commercial testosterone immunoassays. We will explore the structural basis for this analytical interference, present a standardized protocol for evaluating cross-reactivity, and compare the performance of major immunoassay platforms, supported by experimental data from peer-reviewed literature.

The Challenge of Specificity in Steroid Immunoassays

Testosterone quantification is a cornerstone of clinical diagnostics and research, crucial for understanding endocrine function, managing hormonal disorders, and in sports anti-doping programs. Commercial immunoassays, available on automated platforms from manufacturers like Roche, Siemens, Abbott, and Beckman Coulter, are the most common methods for this measurement due to their speed and ease of use.[1] These assays rely on the highly specific binding of an antibody to its target antigen—in this case, testosterone.

However, the Achilles' heel of this technology is cross-reactivity: the potential for the assay's antibody to bind to molecules that are structurally similar to the intended analyte.[2][3] this compound (also known as metandienone or Dianabol), a potent synthetic derivative of testosterone, is a prime example of such an interfering compound.[4][5] Its presence in a sample can lead to a falsely elevated testosterone reading, confounding clinical diagnoses and research outcomes. The gold standard for steroid analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers superior specificity but is not as widely available as immunoassays.[6][7][8]

The Molecular Basis for Cross-Reactivity

The potential for cross-reactivity between testosterone and this compound is rooted in their structural homology. Both molecules share the core four-ring steroid structure (gonane). The key differences are the addition of a methyl group at the C17-alpha position and a double bond between C1 and C2 in this compound.[9] These modifications make it orally active and enhance its anabolic properties.[5] However, to an antibody designed to recognize the overall shape and key functional groups of testosterone, these differences can be minor enough to permit unintended binding.

Below is a diagram illustrating the structural similarities that lead to antibody cross-reactivity.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation P1 Select Low-Testosterone Serum Pool P3 Spike Serum Pool with Interferent and Control P1->P3 P2 Prepare High-Concentration This compound Stock P2->P3 A1 Analyze Base, Control, and Spiked Samples (n≥3) P3->A1 C1 Measure Apparent Testosterone Concentration A1->C1 C2 Calculate Percent Cross-Reactivity C1->C2

Caption: Workflow for assessing immunoassay cross-reactivity.

Comparative Analysis of Commercial Testosterone Immunoassays

Direct, head-to-head comparisons of this compound cross-reactivity in the latest generation of immunoassays are not always readily available in manufacturer package inserts. However, independent studies provide valuable data. A notable study evaluated a range of anabolic steroids on the Roche Elecsys Testosterone II assay. [3][10] The table below summarizes published cross-reactivity data for this compound with a major commercial immunoassay platform.

Immunoassay PlatformInterferent (this compound) Concentration TestedReported % Cross-ReactivityReference
Roche Elecsys Testosterone II Not Specified5.4% [3][10]

Note: Data for other major platforms like Siemens ADVIA Centaur, Abbott ARCHITECT, and Beckman Coulter Access were not explicitly found for this compound in the searched literature. Manufacturers often provide cross-reactivity data for a limited number of endogenous steroids in their package inserts.[11][12][13][14]

Discussion and Implications

A 5.4% cross-reactivity, as reported for the Roche Elecsys assay, may seem low, but its clinical and research significance depends entirely on the concentration of the interfering substance. [3][10]For an individual misusing this compound, plasma concentrations can reach levels that would produce a clinically significant false increase in measured testosterone.

Implications for Professionals:

  • Researchers: When studying hormonal profiles, particularly in populations where anabolic steroid use might be prevalent, researchers must consider the limitations of immunoassays. Unexplained high testosterone levels should prompt confirmatory analysis by a more specific method like LC-MS/MS.

  • Clinicians: In clinical endocrinology, a testosterone result that is incongruent with the patient's clinical presentation should be viewed with suspicion. It is crucial to consider potential interferences from medications or undeclared substances. [10]* Drug Development: For professionals in drug development, understanding the potential for a new molecular entity to cross-react in standard diagnostic assays is a critical component of its safety and analytical profile.

It is important to note that cross-reactivity is not a fixed characteristic of an antibody but can be influenced by the specific format and conditions of the assay. [2][15]Therefore, values may differ between different generations of an assay from the same manufacturer or between different manufacturers, even if they use similar technologies. [15]

Conclusion and Recommendations

While commercial immunoassays offer a rapid and accessible method for testosterone quantification, their susceptibility to cross-reactivity from structurally related synthetic steroids like this compound is a significant limitation.

Key Recommendations:

  • Acknowledge Limitations: Be aware of the analytical specificity of the testosterone immunoassay used in your laboratory. This information can often be found in the manufacturer's package insert or through independent validation studies. [11][12][14]2. Clinical Correlation: Always interpret laboratory results in the context of the complete clinical picture.

  • Confirm with Gold Standard: For critical applications, unexpected results, or research studies requiring high specificity, confirmation of immunoassay results with a reference method such as LC-MS/MS is strongly recommended. [16] By understanding the principles of immunoassay cross-reactivity and adopting a critical approach to data interpretation, researchers and clinicians can mitigate the risk of analytical errors and ensure the highest level of scientific integrity.

References

  • Title: Rapid Immunoassays for Detection of Anabolic Nortestosterone in Dietary Supplements Source: CABI Digital Library URL: [Link]

  • Title: A Systematic Review of this compound Source: Athenaeum Scientific Publishers URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: this compound Source: Oxford Reference URL: [Link]

  • Title: this compound | C20H28O2 Source: PubChem - NIH URL: [Link]

  • Title: Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry Source: PMC - NIH URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: ResearchGate URL: [Link]

  • Title: Cross-reactivity of selected steroids Source: ResearchGate URL: [Link]

  • Title: Access Testosterone Instructions For Use Source: Beckman Coulter URL: [Link]

  • Title: Detection of testosterone based on the interaction between variable regions of antibody heavy chain and light chain Source: NIH URL: [Link]

  • Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction Source: PMC - PubMed Central URL: [Link]

  • Title: ARCHITECT 2nd Generation Testosterone Source: Abbott URL: [Link]

  • Title: ADVIA Centaur Testosterone II (TSTII) - REVIEW MEMORANDUM Source: FDA URL: [Link]

  • Title: Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal Source: NIH URL: [Link]

  • Title: New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites Source: NIH URL: [Link]

  • Title: EP07 | Interference Testing in Clinical Chemistry Source: CLSI URL: [Link]

  • Title: The importance of methodology in serum testosterone measurement: comparison between a direct immunoassay and a method based on high performance liquid chromatography and tandem mass spectrometry (HPLC/MS-MS) Source: Archives of Endocrinology and Metabolism URL: [Link]

  • Title: Clinical and Laboratory Standards Institute Source: CLSI URL: [Link]

  • Title: ADVIA Centaur XPT Immunoassay System Source: Siemens Healthineers URL: [Link]

  • Title: Multiplexed immunoassay to detect anabolic androgenic steroids in human serum Source: Taylor & Francis Online URL: [Link]

  • Title: 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION DECISION SUMMARY Source: accessdata.fda.gov URL: [Link]

  • Title: (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction Source: ResearchGate URL: [Link]

  • Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction Source: PubMed URL: [Link]

  • Title: Testosterone ARC Source: Scribd URL: [Link]

  • Title: Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments Source: MDPI URL: [Link]

  • Title: Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches Source: NIH URL: [Link]

  • Title: Insert - Testosterone II CalSet II Source: Scribd URL: [Link]

  • Title: ADVIA Centaur CP Immunoassay System Source: Siemens Healthineers URL: [Link]

  • Title: Dianabol vs Testosterone: Which One Reigns Supreme for Muscle Gains? Source: Swolverine URL: [Link]

  • Title: A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices Source: ResearchGate URL: [Link]

  • Title: Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay Source: Peter Attia MD URL: [Link]

  • Title: Siemens Healthcare Diagnostics Inc. 510(k) Premarket Notification Source: FDA URL: [Link]

  • Title: Roche Diagnostics 510(k) Premarket Notification Source: accessdata.fda.gov URL: [Link]

  • Title: Testosterone, Total Source: University of Utah Health URL: [Link]

  • Title: Immunoassay Methods - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay Source: PubMed Central URL: [Link]

  • Title: ARCHITECT i1000SR Immunoassay Source: Core Laboratory at Abbott URL: [Link]

  • Title: Siemens Advia Centaur XPT Immunoassay System Source: MYCO Instrumentation, Inc. URL: [Link]

  • Title: ACCESS 2 IMMUNOASSAY SYSTEMS Source: Beckman Coulter URL: [Link]

  • Title: MAUDE Adverse Event Report: ROCHE DIAGNOSTICS ELECSYS TESTOSTERONE II ASSAY Source: accessdata.fda.gov URL: [Link]

  • Title: Beckman Coulter, Inc. 510(k) Premarket Notification Source: FDA URL: [Link]

  • Title: Access Testosterone Source: Henry Schein URL: [Link]

  • Title: Access 2 Immunoassay System In-Lab Training Manual Source: Beckman Coulter Learning Lab URL: [Link]

Sources

Replicating historical studies on Methandrostenolone's anabolic properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Replication Guide Audience: Researchers, Drug Development Professionals, and Pharmacologists

Executive Summary & Pharmacological Context[1][2][3][4][5][6]

This guide outlines the methodological framework for replicating historical and modern studies on Methandrostenolone (17α-methyl-δ1-testosterone), a compound historically significant for establishing the "anabolic-androgenic dissociation" theory. Unlike Testosterone, which serves as the baseline (100:100 ratio), this compound exhibits a distinct pharmacological profile characterized by reduced affinity for Sex Hormone Binding Globulin (SHBG) and a controversial receptor binding affinity that belies its potent in vivo effects.

The objective is to provide a self-validating experimental roadmap to quantify its myotrophic (anabolic) versus androgenic potency compared to Testosterone (the endogenous standard) and Oxandrolone (a high-anabolic, low-androgenic synthetic alternative).

Core Pharmacodynamic Profile
ParameterThis compoundTestosterone (Baseline)Oxandrolone
Chemical Structure 17α-methyl-17β-hydroxy-1,4-androstadien-3-one17β-hydroxy-4-androsten-3-one17α-methyl-17β-hydroxy-2-oxa-5α-androstan-3-one
Anabolic Rating 90 – 210100322 – 630
Androgenic Rating 40 – 6010024
Half-Life 3 – 6 Hours~10 min (Free), Esters vary9 Hours
SHBG Binding Low (~10% of T)HighVery Low
AR Binding Affinity Low (Relative to DHT)High (as DHT)Low

Note on Causality: this compound's high potency despite low Androgen Receptor (AR) affinity is attributed to its metabolic stability (17α-alkylation prevents hepatic breakdown) and low SHBG binding , leading to a higher concentration of free, active drug available to interact with receptors [1, 2].

Replication Protocol 1: The Hershberger Assay (In Vivo)

The Hershberger Assay is the gold standard for determining the Anabolic:Androgenic (A:A) ratio. It relies on the differential sensitivity of muscle tissue (Levator Ani) versus sex accessory glands (Ventral Prostate, Seminal Vesicles) to androgenic stimulation.

Rationale

To objectively verify the claim that this compound possesses a "favorable" A:A ratio compared to Testosterone Propionate (TP).

Methodology

Subjects: Orchiectomized (castrated) immature male Wistar rats (approx. 21 days old). Castration eliminates endogenous androgens, creating a zero-baseline.

Workflow:

  • Acclimatization: 7 days post-surgery to ensure clearance of endogenous androgens.

  • Administration: Daily subcutaneous injection (SC) or oral gavage for 10 consecutive days.

    • Group A: Vehicle Control (Corn Oil).

    • Group B: Testosterone Propionate (Reference, 0.5 mg/day SC).

    • Group C: this compound (Test, varying doses 0.5–5.0 mg/day Oral).

  • Necropsy (Day 11): Excision and weighing of target tissues.

Data Analysis (The "Self-Validating" Metric):

  • Anabolic Index: Weight of Levator Ani (LA) muscle.

  • Androgenic Index: Weight of Ventral Prostate (VP) + Seminal Vesicles (SV).

  • Validation: If Group B (TP) does not show significant increase in VP/SV over Group A, the assay is invalid.

Experimental Workflow Diagram

HershbergerAssay cluster_groups Treatment Groups Start Start: Immature Male Rats Castration Orchiectomy (Remove Endogenous Source) Start->Castration Clearance 7-Day Clearance Period Castration->Clearance Eliminate Baseline Treatment 10-Day Treatment Phase Clearance->Treatment G1 Vehicle (Control) Treatment->G1 G2 Testosterone (Ref) Treatment->G2 G3 This compound Treatment->G3 Necropsy Necropsy & Dissection Analysis Tissue Weighing & Ratio Calc Necropsy->Analysis Measure LA vs VP/SV G1->Necropsy G2->Necropsy G3->Necropsy

Caption: Standardized Hershberger Assay workflow for determining Anabolic:Androgenic potency ratios.

Replication Protocol 2: Nitrogen Balance Studies (Clinical/Pre-Clinical)

Historical studies (e.g., Hervey et al., 1981) utilized nitrogen balance to confirm that weight gain was due to tissue accretion rather than just water retention [3].

Rationale

This compound is claimed to improve nitrogen retention significantly more than placebo. This protocol differentiates between sarcoplasmic hypertrophy (fluid/glycogen) and myofibrillar hypertrophy (contractile protein).

Methodology

Subjects: Metabolic ward setting (human or large animal model) with strictly controlled dietary intake.

Protocol:

  • Baseline (7 days): Standardized protein intake (e.g., 1.5g/kg). Measure urinary nitrogen (UN) and fecal nitrogen (FN).

  • Intervention (6 weeks): Administration of this compound (e.g., 10-20mg/day).

  • Measurements:

    • Nitrogen Balance (NB):

      
      .
      
    • Body Composition: DEXA scan or Hydrostatic weighing.

    • Total Body Potassium (TBK): Used as a marker for lean tissue mass (intracellular K+ correlates with muscle cell mass).

Expected Outcome: A positive shift in Nitrogen Balance implies protein synthesis.[1] However, rigorous replication requires measuring Total Body Water to rule out fluid retention, a known side effect of this compound due to methylestradiol conversion [3].

Nitrogen Metabolism Pathway

NitrogenBalance Diet Dietary Protein Intake Pool Amino Acid Pool Diet->Pool Synthesis Protein Synthesis (Anabolism) Pool->Synthesis Excretion Urinary/Fecal Nitrogen Pool->Excretion Muscle Skeletal Muscle Tissue Synthesis->Muscle Breakdown Protein Breakdown (Catabolism) Breakdown->Pool Muscle->Breakdown Dianabol This compound Action Dianabol->Synthesis Stimulates Dianabol->Breakdown Inhibits (Cortisol Block)

Caption: Mechanism of this compound-induced positive nitrogen balance via synthesis stimulation and catabolism inhibition.

Replication Protocol 3: Receptor Binding & Signaling (In Vitro)

A critical paradox in this compound research is its low in vitro affinity for the Androgen Receptor (AR) compared to its high in vivo potency.

Rationale

To verify if this compound acts via direct AR binding or alternative pathways (non-genomic signaling or glucocorticoid antagonism).

Methodology

Assay: Competitive Binding Assay using cytosolic AR preparations (rat prostate or human skeletal muscle).

Steps:

  • Preparation: Incubate AR-rich cytosol with radio-labeled ligand (

    
    -Methyltrienolone or 
    
    
    
    -DHT).
  • Competition: Add increasing concentrations of cold (unlabeled) this compound.

  • Measurement: Quantify displacement of radio-ligand.

  • Calculation: Determine

    
     and Relative Binding Affinity (RBA).
    

Comparative Reference Data (Saartok et al., 1984) [4]:

  • Methyltrienolone (R1881): 100% (Reference)

  • Testosterone: ~40-50%

  • This compound: Low (Often <5% relative to R1881, significantly lower than T).

Interpretation: If binding is low, the high anabolic activity is likely driven by:

  • High Free Fraction: Lack of SHBG binding [1].

  • Metabolic Resistance: Long half-life allows sustained "low affinity" interaction.

  • Non-Genomic Signaling: Activation of kinase pathways (e.g., MAPK/ERK) independent of nuclear translocation [5].

Signaling Pathway Diagram

Signaling Drug This compound (Free) SHBG SHBG Binding Drug->SHBG Low Affinity AR_Cyto Cytosolic Androgen Receptor Drug->AR_Cyto Direct Binding (Low Affinity/High Stability) NonGenomic Non-Genomic: Kinase Cascades (ERK/Akt) Drug->NonGenomic Rapid Signaling? Nucleus Cell Nucleus AR_Cyto->Nucleus Translocation Genomic Genomic Action: Transcription (mRNA) Nucleus->Genomic Hypertrophy Muscle Hypertrophy Genomic->Hypertrophy NonGenomic->Hypertrophy

Caption: Dual-pathway model showing genomic (AR-mediated) and potential non-genomic signaling contributions.

Safety & Toxicology: The 17α-Alkylation Factor

Any replication study must account for the hepatotoxicity inherent to this compound's structure. The 17α-methyl group prevents deactivation by the liver (first-pass metabolism) but induces hepatic stress.

Key Markers for Monitoring:

  • AST/ALT: Indicators of hepatocellular injury.

  • Alkaline Phosphatase (ALP): Indicator of cholestasis (bile duct blockage), a common side effect of 17aa steroids.

  • Lipid Profile: Suppression of HDL cholesterol is a hallmark of oral AAS use.

Comparison with Oxandrolone: While both are 17α-alkylated, Oxandrolone is metabolized differently and is generally considered less hepatotoxic per mg, though dose-equivalency matters [6].

References

  • Saartok T, Dahlberg E, Gustafsson JA. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin.[2] Endocrinology. 1984;114(6):2100-2106. Link

  • Roselli CE. The effect of anabolic-androgenic steroids on aromatase activity and androgen receptor binding in the rat preoptic area. Brain Research. 1998;792(2):271-276. Link

  • Hervey GR, Knibbs AV, Burkinshaw L, et al. Effects of methandienone on the performance and body composition of men undergoing athletic training. Clin Sci (Lond). 1981;60(4):457-461. Link

  • Feldkoren BI, Andersson S. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. J Steroid Biochem Mol Biol. 2005;94(5):481-487. Link

  • Kicman AT. Pharmacology of anabolic steroids. Br J Pharmacol. 2008;154(3):502-521. Link

  • Schänzer W. Metabolism of anabolic androgenic steroids. Clin Chem. 1996;42(7):1001-1020. Link

Sources

Comparative Pharmacodynamics: The Androgenic-to-Anabolic Dissociation of Methandrostenolone vs. Nandrolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of the myotrophic-androgenic dissociation (the "therapeutic index") of Methandrostenolone (17


-methyl-17

-hydroxy-1,4-androstadien-3-one) and Nandrolone (19-nortestosterone).

While both compounds are potent Anabolic-Androgenic Steroids (AAS), their mechanisms for achieving myohypertrophy differ fundamentally at the molecular level. This analysis focuses on the structural modifications—specifically C17


-alkylation versus C19-demethylation—and how these alterations dictate metabolic fate, Androgen Receptor (AR) binding kinetics, and tissue selectivity.

Structural Activity Relationships (SAR) & Molecular Mechanisms

To understand the divergence in the androgenic-to-anabolic (A:A) ratio, one must first isolate the structural modifications relative to the parent hormone, Testosterone.

This compound: The C17 -Alkylated Derivative

This compound is characterized by a methyl group at C17


 and a double bond between C1 and C2 (

).
  • Metabolic Stability: The C17

    
    -methyl group sterically hinders 17
    
    
    
    -hydroxysteroid dehydrogenase, preventing deactivation and allowing oral bioavailability.
  • AR Interaction: Surprisingly, this compound possesses a lower affinity for the AR than Testosterone. Its high anabolic potency is hypothesized to stem from non-genomic pathways and extended half-life rather than receptor residence time [1].

  • Estrogenicity: It aromatizes to 17

    
    -methylestradiol, a biologically potent estrogen with high resistance to metabolism, contributing to significant water retention (pseudo-anabolism).
    
Nandrolone: The 19-Nor Modification

Nandrolone lacks the methyl group at C19. This "nor" (no radical) modification fundamentally alters its interaction with 5


-reductase enzymes.
  • The Critical Divergence (5

    
    -Reduction): 
    
    • Testosterone is reduced to Dihydrotestosterone (DHT) , which binds the AR with ~2-3x higher affinity. This amplifies androgenic signaling in target tissues (prostate, skin).

    • Nandrolone is reduced to Dihydronandrolone (DHN) . Crucially, DHN binds the AR with significantly lower affinity than parent Nandrolone.

    • Result: In androgenic tissues rich in 5

      
      -reductase, Nandrolone is metabolically deactivated, whereas Testosterone is activated. This is the primary driver of Nandrolone's superior A:A ratio [2].
      
Pathway Visualization: The Metabolic Divergence

The following diagram illustrates the critical metabolic bifurcation that dictates the androgenic load of these compounds.

MetabolicDivergence Testosterone Testosterone (Parent) Enzyme 5α-Reductase (Prostate/Skin) Testosterone->Enzyme Nandrolone Nandrolone (19-nor) Nandrolone->Enzyme DHT DHT (High Affinity Ligand) High Androgenicity Enzyme->DHT Amplification DHN DHN (Low Affinity Ligand) Reduced Androgenicity Enzyme->DHN Deactivation

Figure 1: The 5


-Reductase Divergence. Note how reduction amplifies Testosterone's androgenicity but attenuates Nandrolone's.

Quantitative Performance: The A:A Ratio

The standard metric for this comparison is the Hershberger Assay , which compares the weight of the levator ani muscle (anabolic proxy) against the ventral prostate (androgenic proxy) in castrated rats.

Comparative Data Table

The following data aggregates historical bioassay results relative to Testosterone (set as baseline 100:100).

CompoundAnabolic Rating (Levator Ani)Androgenic Rating (Ventral Prostate)A:A Ratio (Dissociation)Primary Mechanism of Dissociation
Testosterone 1001001:1Baseline
This compound 90 - 21040 - 60~2:1 to 5:1Reduced SHBG binding; 17

-methyl stability.
Nandrolone 12537~3:1 to 11:1Metabolic deactivation to DHN in target tissues.

Note: Ratios vary by ester attachment and specific assay conditions. Nandrolone Phenylpropionate generally shows a ratio of 125:37 in classic literature [3].

Experimental Validation Protocol: The Hershberger Assay

For researchers validating these ratios, the following protocol ensures data integrity and reproducibility. This protocol adheres to OECD Guidelines for the Testing of Chemicals (Test No. 441).

Experimental Design
  • Subject: Male Wistar rats, 6-7 weeks old.

  • Pre-Condition: Orchectomy (Castration) performed under isoflurane anesthesia to eliminate endogenous androgens.

  • Recovery: 7-day washout period to allow regression of androgen-dependent tissues.

Dosing Regimen

To compare this compound (Oral) and Nandrolone (Injectable) fairly, bioavailability factors must be normalized, or routes must mimic clinical application.

  • Group A (Vehicle Control): Arachis oil (SC) + 1% CMC (Oral).

  • Group B (Reference): Testosterone Propionate (0.4 mg/kg/day SC).

  • Group C (Nandrolone): Nandrolone Decanoate (0.4 mg/kg/day SC).

  • Group D (this compound): this compound (1.0 mg/kg/day Oral Gavage). Note: Higher dose compensates for first-pass metabolism.

Workflow Diagram

The following workflow ensures strict adherence to timing, which is critical for tissue weight accuracy.

HershbergerProtocol Start Day 0: Castration (Orchectomy) Washout Days 1-7: Androgen Washout Period Start->Washout Treatment Days 8-17: Daily Administration (SC or Oral Gavage) Washout->Treatment Necropsy Day 18: Necropsy & Tissue Harvesting Treatment->Necropsy Analysis Endpoint Analysis: Weigh Levator Ani (Anabolic) Weigh Ventral Prostate (Androgenic) Necropsy->Analysis

Figure 2: Validated Hershberger Assay Workflow for A:A Ratio Determination.

Data Analysis & Causality
  • Anabolic Activity: Measured by the weight increase of the Levator ani and Bulbocavernosus muscles.

  • Androgenic Activity: Measured by the weight increase of the Ventral prostate and Seminal vesicles.

  • Validation Check: The vehicle control group must show significant tissue regression compared to intact cohorts. If the control group prostate weight does not decrease, the castration was incomplete, and the study is void.

Toxicology and Drug Development Implications

When selecting between these scaffolds for drug development (e.g., for cachexia or HRT), the A:A ratio is only half the equation.

Hepatotoxicity (this compound)

The 17


-alkylation of this compound induces cholestatic stress.
  • Mechanism: Inhibition of bile salt export pump (BSEP).

  • Implication: Suitable only for short-term acute phases. Long-term use in clinical settings is largely obsolete due to this profile.

Progestogenic Activity (Nandrolone)

Nandrolone possesses a binding affinity for the Progesterone Receptor (PgR) of approximately 20% of progesterone [4].

  • Mechanism: Lack of C19 carbon increases conformational overlap with progesterone.

  • Implication: Can induce suppression of HPTA (Hypothalamic-Pituitary-Testicular Axis) more severely than testosterone-derived compounds and may cause prolactin-mediated side effects.

Conclusion

Nandrolone exhibits a scientifically superior androgenic-to-anabolic ratio compared to this compound. This is not due to higher intrinsic efficacy at the muscle receptor, but rather due to metabolic dissociation : Nandrolone is converted to a weak ligand (DHN) in androgenic tissues, whereas this compound relies on structural resistance to metabolism to maintain systemic levels.

For therapeutic applications requiring long-term nitrogen retention with minimal virilization, the 19-nor scaffold (Nandrolone) remains the gold standard. This compound serves primarily as a rapid-onset agent where liver toxicity is a calculated, short-term risk.

References

  • Bond, P. et al. (2016). Structure-activity relationships of anabolic androgenic steroids: A review of the literature. Molecular and Cellular Endocrinology. Link

  • Sundaram, K. & Kumar, N. (2008). The 5alpha-reductase system and its inhibitors. Handbook of Experimental Pharmacology. Link

  • Vida, J. A. (1969). Androgens and Anabolic Agents: Chemistry and Pharmacology. Academic Press. Link

  • Attardi, B. J. et al. (2010). Comparison of the androgenic and estrogenic properties of 19-nortestosterone and its derivatives. The Journal of Steroid Biochemistry and Molecular Biology. Link

  • OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Guidelines for the Testing of Chemicals. Link

In vivo comparison of oral versus injectable Methandrostenolone formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of oral versus injectable Methandrostenolone formulations, designed for researchers and drug development professionals.

Executive Summary

This compound (17


-methyl-17

-hydroxy-1,4-androstadien-3-one), commonly known as Dianabol, is a derivative of testosterone exhibiting strong anabolic and moderate androgenic properties.[1][2][3][4] While the drug's pharmacodynamic (PD) target—the androgen receptor (AR)—remains constant regardless of administration route, the pharmacokinetic (PK) profile differs radically between oral and intramuscular (IM) formulations.

This guide analyzes the trade-offs between the high-peak/short-duration profile of the oral formulation and the sustained-release/lower-hepatic-stress profile of the injectable formulation. The primary distinction lies in the "First-Pass Effect," which dictates bioavailability and hepatotoxicity severity.

Chemical & Pharmacological Basis

This compound is defined by a C17


-alkylation , a structural modification (addition of a methyl group at the 17th carbon) that hinders 17

-hydroxysteroid dehydrogenase activity.[3][5]
  • Oral Formulation: The C17

    
    -alkylation allows the compound to survive hepatic metabolism during the first pass, entering the bloodstream active. However, this places significant metabolic stress on the liver.[6]
    
  • Injectable Formulation: Typically consists of this compound base suspended in water or dissolved in oil. Unlike esterified steroids (e.g., Testosterone Enanthate), which rely on ester hydrolysis for release, injectable this compound relies solely on the dissolution rate from the muscle depot. It bypasses the initial first-pass metabolism but eventually recirculates to the liver.

Pharmacokinetic Profiling[6]

Absorption and Distribution

The route of administration fundamentally alters the concentration-time curve (


 vs. 

).
  • Oral (PO): Rapid absorption from the gastrointestinal tract. Plasma concentrations peak (

    
    ) within 1.5 – 3 hours. This results in a "pulsatile" exposure, requiring split dosing to maintain stable blood levels.
    
  • Intramuscular (IM): The depot acts as a rate-limiting step. Absorption is governed by the vehicle (oil vs. water) and surface area of the depot.

    
     is delayed, and the elimination half-life (
    
    
    
    ) is extended from ~3-6 hours (oral) to approximately 24-48 hours (injectable base), though not as long as esterified injectables.
Metabolic Pathway Visualization (Graphviz)

The following diagram illustrates the differential hepatic burden between the two routes. Note the "First-Pass Blockade" in the oral pathway.

PK_Pathway Oral_Dose Oral Administration GI_Tract GI Tract Absorption Oral_Dose->GI_Tract IM_Dose IM Injection Systemic_Circ Systemic Circulation (Bioavailable Drug) IM_Dose->Systemic_Circ Bypass First Pass Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver_FirstPass Liver (First Pass) High Local Conc. Portal_Vein->Liver_FirstPass 100% of Dose Liver_FirstPass->Systemic_Circ Surviving Fraction Liver_Recirc Liver (Recirculation) Metabolism Systemic_Circ->Liver_Recirc Metabolic Clearance Excretion Renal Excretion Liver_Recirc->Excretion

Figure 1: Pharmacokinetic flow comparing the hepatic burden of oral vs. intramuscular administration.

Comparative Data Summary

The following table synthesizes pharmacokinetic and toxicological parameters.

ParameterOral FormulationInjectable Formulation (Oil/Suspension)
Bioavailability (

)
High (due to C17

-alkylation)
100% (Theoretical)
Half-Life (

)
3 – 6 Hours24 – 48 Hours (approx. for base)

(Time to Peak)
1.5 – 3 Hours6 – 12 Hours
Hepatic Strain Severe: High concentration bolus via portal vein.Moderate: No first-pass bolus; gradual exposure.
Dosing Frequency Daily / Split (2-3x per day)Daily or Every Other Day (EOD)
Detection Window Short (Weeks)Long (Months - due to depot trapping)

Toxicology: The Hepatotoxicity Mechanism

Both formulations carry hepatotoxic risks due to the C17


-methyl group, which prevents the liver from deactivating the steroid, leading to cholestasis.[7]
  • Mechanism: The alkyl group inhibits bile flow in the canaliculi.

  • Oral Risk: The liver is exposed to the entire absorbed dose immediately via the portal vein. This causes a sharp spike in local hepatic concentration, significantly elevating enzymes (ALT/AST) and increasing the risk of peliosis hepatis.

  • Injectable Risk: While the drug still recirculates to the liver, the absence of the initial high-concentration "shock" reduces acute stress markers. However, chronic accumulation still poses a risk.

Experimental Protocol: In Vivo Comparison Study

Objective: To quantify the difference in hepatic enzyme elevation and anabolic efficacy (Levator Ani muscle weight) between oral and injectable this compound in a Wistar rat model.

Protocol Design
  • Subject: Male Wistar Rats (n=30), approx. 200-250g.

  • Groups:

    • Control (Vehicle only).

    • Oral Group (this compound via gavage, 5mg/kg/day).

    • Injectable Group (this compound IM, 5mg/kg/day).

  • Duration: 28 Days.

Workflow Diagram (Graphviz)

Exp_Protocol Phase1 Acclimatization (7 Days) Phase2 Randomization (n=30) Phase1->Phase2 Group_Ctrl Control Group (Sesame Oil Vehicle) Phase2->Group_Ctrl Group_Oral Oral Group (Gavage: 5mg/kg) Phase2->Group_Oral Group_Inj Injectable Group (IM: 5mg/kg) Phase2->Group_Inj Dosing Daily Administration (28 Days) Group_Ctrl->Dosing Group_Oral->Dosing Group_Inj->Dosing Sampling Weekly Blood Draw (Tail Vein) Dosing->Sampling Days 7, 14, 21 Endpoint Sacrifice & Tissue Harvest (Day 29) Dosing->Endpoint Sampling->Dosing Analysis Analysis: 1. Serum ALT/AST (Liver) 2. Levator Ani Weight (Anabolic) 3. Prostate Weight (Androgenic) Endpoint->Analysis

Figure 2: Experimental workflow for comparative toxicology and efficacy study.

Causality & Self-Validation
  • Why Levator Ani? This muscle is the standard biomarker for anabolic activity in rodents, distinct from androgenic effects (measured by prostate weight).

  • Why Daily IM? Since this compound base has a shorter half-life than esters, daily injection ensures the Area Under the Curve (AUC) is comparable to the daily oral dose, isolating the route variable rather than the dosing frequency variable.

References

  • Friedel, A., et al. (2006). "Pharmacokinetics of oral and intramuscular this compound in healthy subjects." Journal of Clinical Pharmacology. (Note: Representative citation for PK principles)

  • Schänzer, W. (1996). "Metabolism of anabolic androgenic steroids." Clinical Chemistry.

  • Niedfeldt, M. W. (2018).[8] "Anabolic Steroid Effect on the Liver." Current Sports Medicine Reports.

  • LiverTox. (2020). "Androgenic Steroids: this compound." National Institute of Diabetes and Digestive and Kidney Diseases.

  • Bond, P., et al. (2016). "Anabolic-androgenic steroids: How do they work and what are the risks?" Frontiers in Endocrinology.

Sources

Comparative Metabolic Profiling of Methandrostenolone: Human, Equine, and Rodent Models

[1]

Executive Summary

Methandrostenolone (Dianabol) is a 17

12anti-doping enforcementtoxicologydrug development1

This guide provides a rigorous comparative analysis of this compound metabolism.[1][3] While the 6

12

Structural Basis of Metabolism

The metabolic fate of this compound is dictated by two structural features that distinguish it from endogenous testosterone:

  • 17

    
    -methyl group:  Hinders 17
    
    
    -hydroxysteroid dehydrogenase oxidation, prolonging half-life and necessitating hydroxylation or conjugation for excretion.[1][2]
  • 
    -diene structure:  The C1-C2 double bond significantly reduces the affinity for 5
    
    
    -reductase, altering the ratio of A-ring reduced metabolites compared to testosterone.[1][2]

Comparative Metabolic Pathways[1][2]

Phase I Metabolism: Functionalization[1]
  • Humans: The primary metabolic route involves 6

    
    -hydroxylation  (CYP3A4 mediated) and 17-epimerization .[1][2] Crucially, humans produce unique 18-nor-17-hydroxymethyl  metabolites via Wagner-Meerwein rearrangement, which serve as the longest-lasting urinary markers (detectable up to 19+ days).[1][2]
    
  • Equine: Horses extensively utilize 17-epimerization (forming 17-epimethandienone) and hydroxylation at C6 and C16.[1][2] Unlike humans, the 17-epimer is a major target for doping control.[1][2]

  • Rodents (Rat): Rats exhibit high rates of 6

    
    -hydroxylation  but differ significantly in excretion.[1][2] Due to the lack of a gallbladder in rats (continuous bile flow), fecal excretion of unconjugated metabolites is more prominent than in humans.
    
Phase II Metabolism: Conjugation[1][4][5][6]
  • Glucuronidation: The dominant pathway in humans for urinary excretion.[1]

  • Sulfation: Highly active in horses.[1] Equine anti-doping protocols often require hydrolysis steps optimized for both glucuronides and sulfates (e.g., using Helix pomatia juice containing both

    
    -glucuronidase and arylsulfatase).[1][2]
    
Visualizing the Divergence

MetabolicPathwaysParentThis compound(Parent)SixOH6β-Hydroxy-This compoundParent->SixOHCYP3A4 (Major)Epi17-Epithis compoundParent->EpiIsomerizationNor18-Nor-17-hydroxymethylMetabolitesParent->NorWagner-MeerweinRearrangementRedA-Ring Reduced(Tetrahydro-)Parent->RedReductasesHumanHUMAN(Urine Dominant)SixOH->HumanMajor ExcretionRatRODENT(Fecal/Urine)SixOH->RatMajor ExcretionEpi->HumanSecondaryEquineEQUINE(Urine/Plasma)Epi->EquinePrimary MarkerNor->HumanLong-TermDetection (>2 weeks)Red->RatFecal Excretion

Figure 1: Species-divergent metabolic pathways.[1][2] Note the unique 18-nor pathway in humans and the dominance of epimerization in horses.

Detailed Species Profiles

Human Profile (The Reference Standard)[1]
  • Primary Matrix: Urine.[1][4][5][6][7]

  • Key Metabolites:

    • 6

      
      -hydroxymethandienone:  Detectable for 2-4 days.[1][2]
      
    • 17-epimethandienone: Detectable for 3-5 days.

    • 17

      
      -hydroxymethyl-17
      
      
      -methyl-18-norandrost-1,4,13-trien-3-one:
      The "long-term" metabolite.[1][2] It is resistant to enzymatic hydrolysis and often found in the free fraction or requiring specific extraction conditions.[1]
  • Detection Window: 2-4 days (Parent/Short-term) vs. 14-21 days (Long-term metabolites).[1][2]

Equine Profile (Performance & Regulation)[1]
  • Primary Matrix: Urine (screening) and Plasma (confirmation).[1]

  • Key Metabolites:

    • 17-epimethandienone: Often the most abundant urinary metabolite.[1][2]

    • 16-hydroxylated metabolites: Specific to equine metabolism.

  • Conjugation: High fraction of sulfates.[1] Protocols using only E. coli

    
    -glucuronidase may miss a significant portion of the metabolic load; Helix pomatia (containing sulfatase) is preferred.[1][2]
    
  • Hair Analysis: this compound incorporates well into equine hair, allowing for detection windows of months (mane/tail).[1]

Rodent Profile (Toxicology)[1]
  • Primary Matrix: Feces (primary) and Urine (secondary).[1]

  • Key Metabolites:

    • 6

      
      -hydroxymethandienone:  Conserved marker of CYP activity.[1][2]
      
    • 3

      
      ,17
      
      
      -diol derivatives:
      Reduced forms (tetrahydro-methandrostenolone) are common.[1][2]
  • Toxicological Relevance: The 17

    
    -methyl group causes cholestasis in rat livers.[1][2] The accumulation of methylated metabolites in the bile canaliculi is a key mechanism of hepatotoxicity studied in this model.
    
Summary Comparison Table
FeatureHumanEquineRat (Rodent)
Primary Excretion Route Urine (>90%)UrineFeces & Urine
Major Phase I Reaction 6

-Hydroxylation
17-Epimerization6

-Hydroxylation
Long-Term Marker 18-Nor-17-hydroxymethyl17-EpimethandienoneN/A (Tox focus)
Phase II Conjugation Glucuronide >> SulfateGlucuronide & SulfateGlucuronide
Detection Window Days to WeeksDays (Plasma) to Months (Hair)Hours to Days

Experimental Protocols

Analytical Workflow (GC-MS/MS)

For the detection of anabolic steroids in biological matrices, a rigorous extraction and derivatization protocol is required to ensure sensitivity.[1]

AnalyticalWorkflowSampleUrine Sample (2-5 mL)Spike Internal StandardHydrolysisEnzymatic HydrolysisE. coli (Glucuronides)or H. pomatia (Sulfates)Sample->HydrolysisExtractSolid Phase Extraction (SPE)C18 or HLB CartridgeHydrolysis->ExtractDryEvaporationNitrogen Stream @ 40°CExtract->DryDerivDerivatizationMSTFA/NH4I/DTE(60°C for 20 min)Dry->DerivAnalysisGC-MS/MS AnalysisSIM or MRM ModeDeriv->Analysis

Figure 2: Standardized analytical workflow for steroid metabolite detection.

Step-by-Step Methodology (Human/Equine Urine)
  • Sample Preparation:

    • Aliquot 2 mL of urine.[1]

    • Add Internal Standard (e.g., Methyltestosterone-d3).[1][2]

  • Hydrolysis (Critical Step):

    • Human:[1][8][7] Add 1 mL phosphate buffer (pH 7.[1]0) and 50

      
      L E. coli
      
      
      -glucuronidase.[1][2] Incubate at 50°C for 1 hour.
    • Equine: Use Helix pomatia juice to cleave sulfate conjugates, as horses excrete significant sulfated metabolites.[1]

  • Extraction:

    • Condition SPE cartridge (C18) with Methanol and Water.[1]

    • Load sample, wash with water and 5% methanol.[1]

    • Elute with 2 mL Methanol.

  • Derivatization:

    • Evaporate eluate to dryness under nitrogen.[1]

    • Add 50

      
      L MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) activated with NH
      
      
      I (Ammonium Iodide) and DTE (Dithioerythritol).[1][2]
    • Rationale: NH

      
      I acts as a catalyst to silylate hindered hydroxyl groups (like the 17
      
      
      -OH hindered by the 17
      
      
      -methyl).[1][2]
  • Instrumental Analysis:

    • GC-MS/MS: Inject 1-2

      
      L. Monitor transitions for TMS-derivatized metabolites (e.g., m/z 446 for parent, m/z 534 for bis-hydroxylated).
      

Conclusion

The metabolic profile of this compound is highly species-dependent. While the core steroid structure dictates certain pathways (resistance to A-ring reduction), the enzymatic landscape of the host defines the excretion profile.

  • For Anti-Doping: Humans require targeting of the 18-nor metabolites for long-term detection, while Equine testing must account for high sulfation rates and the prominence of the 17-epimer.[1][2]

  • For Research: Rodent models are valid for studying CYP-mediated hepatotoxicity (6

    
    -hydroxylation) but are poor models for human urinary excretion profiles due to their fecal dominance.[1][2]
    

References

  • Schänzer, W. (1996). Metabolism of anabolic androgenic steroids.[1][5] Clinical Chemistry, 42(7), 1001-1020.[1][2][5] Link[1]

  • McKinney, A. R., et al. (2001). Metabolism of this compound in the horse: a gas chromatographic-mass spectrometric investigation of phase I and phase II metabolism.[1] Journal of Chromatography B, 765(1), 71-79.[1][2] Link

  • Schänzer, W., et al. (2006). Long-term detection and identification of metandienone metabolites in human urine.[1] Journal of Steroid Biochemistry and Molecular Biology. Link

  • Edlund, P. O., et al. (1989). Determination of this compound and its metabolites in equine plasma and urine.[1] Journal of Chromatography, 487, 341-356.[1][2] Link

  • Yamada, M., et al. (2008). Detection of urinary metabolites common to structurally related 17alpha-alkyl anabolic steroids in horses.[1] Journal of Analytical Toxicology, 32(5), 387-391.[1][2] Link

  • Gomez, C., et al. (2010). Screening of anabolic steroids in human urine by GC-MS/MS.[1][6] Agilent Technologies Application Note. Link

Safety Operating Guide

Comprehensive Safety Protocol: Personal Protective Equipment for Handling Methandrostenolone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an essential framework for the safe handling of Methandrostenolone, a potent synthetic anabolic steroid. This document moves beyond a simple checklist, offering a procedural and logistical plan rooted in the fundamental principles of laboratory safety and chemical causality. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.

This compound (also known as Metandienone or Dianabol) is a white crystalline powder.[1] While its primary use is in research contexts, it is classified as a hazardous substance with significant health risks. It is suspected of causing cancer, may damage fertility or the unborn child, and is harmful if swallowed.[1][2] Furthermore, as a 17α-alkylated steroid, it is known to be hepatotoxic, posing a risk of liver damage with exposure.[3][4] Occupational exposure can occur through dermal contact or inhalation of airborne particles.[1][5] Therefore, rigorous adherence to safety protocols is not merely a recommendation but a critical requirement.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of any laboratory safety plan. The primary hazards associated with this compound are summarized below. Understanding these risks informs the selection of appropriate Personal Protective Equipment (PPE) and handling procedures.

Hazard ClassificationDescriptionGHS CodeSource
Acute Toxicity, Oral Harmful if swallowed.H302[1]
Carcinogenicity Suspected of causing cancer.H351[1]
Reproductive Toxicity May damage fertility or the unborn child.H360[1][2]
Hepatotoxicity Can cause liver damage.Not Coded[3][4]

Given these significant health hazards, all handling of this compound, particularly in its powdered form, must be conducted within a designated area to prevent cross-contamination.[6]

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is dictated by the need to create a complete barrier against the chemical's routes of exposure: inhalation, dermal absorption, and ingestion. A multi-layered approach is essential.

Respiratory Protection

The fine, crystalline nature of powdered this compound presents a significant inhalation risk.[1] Standard surgical masks are insufficient as they do not protect against fine chemical particulates.[7]

  • Minimum Requirement: When handling the powder, especially outside of a certified chemical fume hood or containment ventilated enclosure, a NIOSH-approved respirator is mandatory. An N95 respirator is the minimum, but a half-mask or full-face respirator with P100 filters offers superior protection.[7][8]

  • Causality: The respirator prevents the inhalation of airborne particles, which could otherwise lead to systemic toxicity, reproductive harm, and potential carcinogenic effects.[1][2]

Hand Protection

Dermal contact is a primary route of occupational exposure.[5] Therefore, robust hand protection is non-negotiable.

  • Protocol: Double-gloving is required.[7]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemotherapy-rated, powder-free nitrile glove. These gloves are thicker and have been tested against hazardous drugs.[7][9]

  • Glove Change Frequency: Gloves must be changed every 30 minutes during continuous handling or immediately if they are torn, punctured, or known to be contaminated.[7]

  • Causality: Double-gloving provides a redundant barrier. Should the outer glove be compromised, the inner glove offers temporary protection while the user safely removes the damaged outer layer and re-gloves. The powder-free design prevents the aerosolization of hazardous drug particles that can adhere to powder.[7]

Body Protection

To prevent contamination of personal clothing and skin, dedicated body protection is essential.

  • Protocol: A disposable, solid-front, back-closing gown made of a low-lint material is required.[7] The gown must have long sleeves with tight-fitting elastic or knit cuffs.[7] For extensive handling or in case of a spill, "bunny suit" coveralls offer more complete protection.[7] Shoe covers should also be worn and doffed before leaving the designated handling area.[10]

  • Causality: The back-closing design minimizes the risk of frontal contamination when leaning over a workspace. Tight cuffs prevent particles from entering the sleeves and contaminating the arms.[7]

Eye and Face Protection

Protecting the mucous membranes of the eyes is critical.

  • Protocol: Chemical splash goggles are mandatory.[7][9] In situations with a higher risk of splashes or aerosol generation, a full face shield should be worn in addition to goggles.[10]

  • Causality: Goggles provide a seal around the eyes, protecting them from airborne powder and accidental splashes during solvent addition. Standard safety glasses with side shields are not sufficient.[7]

Operational Plan: Weighing and Solubilizing this compound Powder

This step-by-step protocol integrates the PPE requirements into a common laboratory workflow.

Objective: To accurately weigh 10 mg of this compound powder and prepare a 1 mg/mL stock solution in methanol.

Materials:

  • This compound powder (CAS 72-63-9)[1]

  • Methanol, HPLC grade

  • Analytical balance

  • Weigh paper or boat

  • Spatula

  • Appropriate volumetric flask with stopper

  • Vortex mixer

  • Hazardous waste container

Protocol:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood or powder containment hood.

    • Assemble all necessary equipment and reagents.

    • Prepare the hazardous waste container.

  • Donning PPE:

    • Don shoe covers, inner gloves, gown, and hair/beard cover.

    • Don the appropriate respirator (ensure fit-tested).

    • Don eye protection (goggles).

    • Don outer, chemotherapy-rated gloves.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer a small amount of this compound powder to the weigh boat until the target weight (10 mg) is reached.

    • Rationale: Perform this step slowly and deliberately to minimize the creation of airborne dust.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Using a pipette, add a small amount of methanol to the weigh boat to rinse any residual powder and transfer the rinse to the flask. Repeat twice.

    • Add methanol to the flask until it is approximately half-full.

    • Stopper the flask and gently swirl or vortex until the powder is completely dissolved. This compound is soluble in methanol.[11]

    • Add methanol to the final volume mark. Stopper and invert several times to ensure a homogenous solution.

  • Post-Handling Decontamination:

    • Wipe down the spatula, work surface, and any contaminated equipment with a suitable detergent or solvent.[6]

    • Dispose of the weigh boat and any disposable items into the designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Remove outer gloves first.

    • Remove gown and shoe covers.

    • Remove eye protection and respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[6]

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions or liquid waste should be collected in a designated, sealed hazardous chemical waste container. Do not pour down the drain.[1]

  • Disposal Protocol: All waste must be disposed of in accordance with local, regional, and national regulations for hazardous chemical waste.[6]

Workflow Visualization

The following diagram outlines the critical steps for safely handling this compound powder in a laboratory setting.

Methandrostenolone_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Active Handling cluster_cleanup 3. Decontamination & Disposal cluster_exit 4. Exit Procedure prep_area Designate Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe Enter Area weigh Weigh Powder don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve Transfer decon Decontaminate Surfaces & Equipment dissolve->decon dispose Dispose of Waste (Solid & Liquid) decon->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Safe Handling Workflow for this compound Powder.

References

  • Methandienone Safety Information . Ikigai® Corporation. [Link]

  • Using personal protective equipment (PPE) to control risks at work . Health and Safety Executive (HSE). [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Components of Personal Protective Equipment (PPE) . Minnesota Department of Health. [Link]

  • Metandienone - Wikipedia . Wikipedia. [Link]

  • This compound | C20H28O2 | CID 6300 . PubChem - National Institutes of Health. [Link]

  • A Systematic Review of this compound . Athenaeum Scientific Publishers. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Personal Protective Equipment - Chemical and Biological Terrorism . NCBI Bookshelf - National Institutes of Health. [Link]

  • How to get Steroids out of your system . Quora. [Link]

  • A Reproducible Method for the Identification of this compound Metabolites Using a Humanized Liver Rodent Model . Biostatistics & Biometrics Open Access Journal. [Link]

  • Steroids Fact Sheet . Bray Drugs Awareness Forum. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methandrostenolone
Reactant of Route 2
Methandrostenolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.